molecular formula C5H12Cl2N2O2 B1426329 morpholine-2-carboxamide dihydrochloride CAS No. 1235655-56-7

morpholine-2-carboxamide dihydrochloride

Cat. No.: B1426329
CAS No.: 1235655-56-7
M. Wt: 203.06 g/mol
InChI Key: FMCGRROSPIYSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-2-carboxamide dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research, provided strictly for research use only. The morpholine ring is a common feature in molecules with significant biological activity. For instance, structurally related morpholine carboxamide derivatives have been identified as potent prokineticin receptor antagonists . Such compounds are actively investigated for their potential in treating a range of disorders, including psychiatric diseases, sleep disorders (such as disruptions in non-REM and REM sleep), and circadian rhythm disorders like jet lag and shift work syndrome . The morpholine scaffold is also recognized as a valuable building block in asymmetric synthesis , where it can be used to create chiral ligands and auxiliaries that help control the stereochemical outcome of reactions, a critical process in the synthesis of enantiomerically pure pharmaceuticals . This particular dihydrochloride salt form may offer enhanced solubility and stability for various experimental applications. Researchers value this compound for its potential as a key intermediate in the design and development of new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

morpholine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGRROSPIYSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Morpholine-2-carboxamide Dihydrochloride: A Strategic Building Block in Target-Directed Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As therapeutic targets grow increasingly complex, the demand for versatile, physicochemical-enhancing building blocks has surged. Morpholine-2-carboxamide dihydrochloride (M2CD) serves as a dual-purpose scaffold, merging the favorable pharmacokinetic (PK) profile of a morpholine ring with the robust hydrogen-bonding capabilities of a primary carboxamide [1].

This technical guide bypasses high-level summaries to provide drug discovery professionals with an in-depth mechanistic analysis of M2CD. We explore the causality behind its physical properties, its structural rationale in advanced medicinal chemistry, and provide a self-validating experimental workflow for its synthetic integration.

Physicochemical Profiling: Causality and Form Selection

When dealing with low-molecular-weight polar aliphatic heterocycles, salt selection dictates both shelf-life and synthetic reproducibility. The free base form of morpholine-2-carboxamide (CAS: 135072-13-8) [2] is susceptible to atmospheric oxidation and is inherently hygroscopic.

By employing the dihydrochloride salt (CAS: 1235655-56-7) [3], researchers obtain a bench-stable, crystalline solid. This form prevents amine degradation and allows for precise stoichiometric control during sensitive cross-coupling or substitution reactions.

Quantitative Data Summary
PropertyValue / CharacteristicsMechanistic Causality / Impact
Molecular Formula

Provides exact equivalent mass control for micro-scale synthesis.
Molecular Weight 203.07 g/mol (Salt)Low MW allows for substantial target growth without violating Lipinski's Rule of 5.
pKa (Predicted) ~7.9 - 8.3 (N4-amine)The inductive (-I) pull of the C2-carboxamide lowers the basicity of the morpholine amine relative to standard morpholine (~8.36), favoring optimal equilibrium between solubility and membrane permeability at pH 7.4 [4].
LogP (Free Base) ~ -0.85 to -0.98Highly hydrophilic; acts as a powerful logD lowering moiety to counteract highly lipophilic aromatic cores, thereby minimizing plasma protein binding and hERG liabilities.
Solubility >100 mg/mL in

The dihydrochloride salt ensures immediate and complete solvation in aqueous biological assays and polar aprotic solvents (when neutralized).

Medicinal Chemistry Rationales: Why Deploy M2CD?

The integration of M2CD into a target molecule is rarely arbitrary. Application scientists utilize this scaffold to achieve highly specific molecular recognition functions:

  • Kinase & Protease Hinge Binders : The primary carboxamide acts as a bidirectional hydrogen bond donor-acceptor. In protease inhibitors (such as those targeting SARS-CoV-2

    
     [5] or Plasmodium proteasome [6]), it mimics the native peptide bond, anchoring the ligand into the active site. In kinase design, it forms critical bidentate interactions with the ATP-binding hinge region.
    
  • Metabolic Shielding : The oxygen atom in the morpholine ring effectively blocks CYP450-mediated oxidation that typically plagues unfunctionalized piperidine or pyrrolidine rings.

  • Stereochemical Vectoring : The C2 substitution projects the carboxamide pseudo-equatorially or pseudo-axially depending on the target matrix, allowing for fine-tuned spatial interrogation of binding pockets.

G N1 Morpholine-2-carboxamide Dihydrochloride N2 N4-Alkylation / SNAr (Regioselective) N1->N2 Base-mediated deprotection N3 Target Ligand Matrix (Optimized LogD & pKa) N2->N3 Scaffold assembly N4 Kinase Hinge Region (H-Bonding via Carboxamide) N3->N4 Kinase Targets N5 Protease Active Site (Peptidomimetic Anchor) N3->N5 Protease Targets

Caption: Workflow showing M2CD integration into target-specific inhibitor design.

Self-Validating Experimental Protocol: N4-Arylation via

To harness M2CD, the secondary morpholine nitrogen (N4) must be functionalized without hydrolyzing or over-alkylating the C2-carboxamide. The following Nucleophilic Aromatic Substitution (


) protocol utilizes causal synthetic logic and incorporates real-time analytical checkpoints.

Causal Design Principle : M2CD is a di-salt. It requires exactly 3.0 to 3.5 equivalents of an organic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the reactive secondary amine and neutralize the


 generated during the reaction. The primary carboxamide nitrogen remains unreactive under these standard conditions due to strong resonance stabilization of its lone pair into the carbonyl system.
Methodological Steps

Step 1: Preparation & Base Neutralization

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend Morpholine-2-carboxamide Dihydrochloride (1.0 eq, 1.0 mmol) and the targeted aryl fluoride (1.1 eq, 1.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

  • Action: Add DIPEA (3.5 eq, 3.5 mmol) dropwise at room temperature.

  • Causality: As the base neutralizes the hydrochloride salts, the heterogeneous suspension will transition into a clear, homogenous solution, indicating the generation of the active nucleophilic free base.

Step 2: Thermal Coupling

  • Action: Heat the reaction mixture to 85°C for 12 hours under a positive nitrogen atmosphere.

Step 3: In-Process Validation (The Self-Validating Checkpoint)

  • Action: At

    
     hours, withdraw a 
    
    
    
    aliquot, dilute in 1 mL MeCN/Water, and analyze via LC-MS. Furthermore, run a Thin Layer Chromatography (TLC) plate stained with Ninhydrin.
  • Trustworthiness & Validation Logic: This system validates itself. Unreacted M2CD contains a secondary amine that will stain deep purple/blue with Ninhydrin. The successful N-arylated product lacks this secondary amine and will remain unstained (though it will be UV active). LC-MS should show complete disappearance of the

    
     peak (morpholine free base) and the emergence of the product mass.
    

Step 4: Quench and Extraction

  • Action: Cool the reaction to room temperature and quench by pouring over ice-water (15 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Causality: The excess DMF and DIPEA salts partition favorably into the aqueous layer, while the N-arylated target compound drives into the organic phase due to the lipophilic influence of the new aryl substituent.

Step 5: Purification

  • Wash the combined organic layers with brine (

    
     mL), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane and Methanol.

G Step1 M2CD Salt (C5H10N2O2·2HCl) Step2 Addition of DIPEA (3.5 eq) in anhydrous DMF Step1->Step2 Step3 Homogenous Solution (Active Nucleophile) Step2->Step3 Neutralization & Solvation Step4 Addition of Ar-F Thermal Heating (85°C) Step3->Step4 Nucleophilic Attack Step5 Validation: Ninhydrin (-) LC-MS [M+H]+ Shift Step4->Step5 Monitor Reaction Step6 Target Molecule Isolated & Purified Step5->Step6 Workup & Chromatography

Caption: Stepwise mechanistic logic and validation pathway for N-arylation of M2CD.

References

  • ChemRxiv: Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Available at: [Link]

  • National Institutes of Health (NIH): Consensus Pharmacophore Strategy For Identifying Novel SARS-Cov-2 Mpro Inhibitors. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications): Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Available at: [Link]

The Solubility Profile of Morpholine-2-Carboxamide Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Critical Path of Preformulation

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive overview of the solubility profile of morpholine-2-carboxamide dihydrochloride. While specific quantitative data for this exact dihydrochloride salt is not extensively available in public literature, this guide will equip you with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in aqueous and organic media. By synthesizing established methodologies with expert insights, we aim to empower your research and development efforts.

Introduction to Morpholine-2-Carboxamide Dihydrochloride: A Scaffold of Interest

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including roles as enzyme inhibitors and neurotransmitter modulators.[1][2] The introduction of a carboxamide group at the 2-position and its formulation as a dihydrochloride salt are strategic modifications aimed at modulating properties such as potency, selectivity, and, crucially, solubility. The dihydrochloride salt form is anticipated to enhance aqueous solubility compared to the free base due to the ionization of the morpholine nitrogen and potentially the amide group under acidic conditions.

The Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a crystalline solid like morpholine-2-carboxamide dihydrochloride, the dissolution process involves the overcoming of lattice energy in the crystal by the solvation energy released upon interaction with the solvent molecules.

Several factors intrinsically influence the solubility of a compound:

  • pH of the Medium: For an ionizable compound like a dihydrochloride salt, pH is a critical factor. The solubility is expected to be highest at low pH where the compound is fully ionized and decrease as the pH approaches the pKa of the constituent basic groups.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature.[3]

  • Polarity of the Solvent: The principle of "like dissolves like" is a fundamental guide. Polar solvents are generally better at dissolving polar and ionic solutes, while non-polar solvents are more suitable for non-polar solutes.[4]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[5] The thermodynamically most stable polymorph will have the lowest solubility.[5]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[4][6][7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Essential Equipment and Reagents
  • Analytical balance

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Morpholine-2-carboxamide dihydrochloride (solid)

  • Purified water (e.g., Milli-Q or equivalent)

  • A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, acetone).

Experimental Workflow: The Shake-Flask Method

The following protocol outlines the detailed steps for determining the solubility of morpholine-2-carboxamide dihydrochloride.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 Step 1 equil Shake at constant temperature (e.g., 24-48 hours) prep2->equil Step 2 sep1 Centrifuge to pellet solid equil->sep1 Step 3 sep2 Filter supernatant sep1->sep2 Step 4 ana1 Dilute sample sep2->ana1 Step 5 ana2 Analyze by HPLC ana1->ana2 Step 6 ana3 Quantify against calibration curve ana2->ana3 Step 7

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of morpholine-2-carboxamide dihydrochloride (e.g., 2-5 mg) and add it to a vial containing a precise volume of the chosen solvent (e.g., 1 mL).[8] The key is to have undissolved solid remaining at the end of the experiment.

    • Prepare separate vials for each solvent to be tested (water and a range of organic solvents).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[6]

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6] For some compounds, longer equilibration times may be necessary.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[6]

    • Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • For further clarification, filter the supernatant through a 0.22 µm syringe filter.[6] It is crucial to use a filter material that does not bind the compound of interest.

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis).

    • Analyze the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of morpholine-2-carboxamide dihydrochloride is essential for accurate quantification.[8]

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Anticipated Solubility Profile and Data Presentation

While specific experimental data is pending, we can hypothesize the general solubility profile of morpholine-2-carboxamide dihydrochloride based on its chemical structure.

  • Water: As a dihydrochloride salt, high aqueous solubility is expected, particularly in acidic to neutral pH ranges.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding with the morpholine and carboxamide functionalities.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to good solubility is likely.

  • Non-polar Solvents (e.g., Dichloromethane, Hexane): Poor solubility is expected due to the highly polar and ionic nature of the compound.

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Template for Reporting the Solubility of Morpholine-2-Carboxamide Dihydrochloride

SolventTemperature (°C)Solubility (mg/mL)Solubility (mmol/L)Method
Water (pH 7.4)25[Experimental Value][Experimental Value]Shake-Flask
0.1 N HCl25[Experimental Value][Experimental Value]Shake-Flask
Methanol25[Experimental Value][Experimental Value]Shake-Flask
Ethanol25[Experimental Value][Experimental Value]Shake-Flask
Acetonitrile25[Experimental Value][Experimental Value]Shake-Flask
DMSO25[Experimental Value][Experimental Value]Shake-Flask
Dichloromethane25[Experimental Value][Experimental Value]Shake-Flask

Causality and Self-Validation in Experimental Design

The robustness of the shake-flask method lies in its self-validating principles. The presence of excess solid at the end of the equilibration period provides a visual confirmation that a saturated solution has been achieved. The use of a validated, specific analytical method like HPLC ensures that the measured concentration is accurate and not influenced by impurities or degradation products. To further enhance the trustworthiness of the results, it is recommended to:

  • Confirm Solid Form: Analyze the remaining solid after equilibration using techniques like X-ray powder diffraction (XRPD) to ensure that the solid form has not changed during the experiment (e.g., conversion to a different polymorph or a hydrate).[6]

  • Assess Compound Stability: The HPLC method should be stability-indicating to confirm that the compound has not degraded during the equilibration period.

Conclusion: Empowering Rational Drug Development

A comprehensive understanding of the solubility of morpholine-2-carboxamide dihydrochloride is a cornerstone for its successful development as a therapeutic agent. This guide has provided the theoretical framework and a detailed, field-proven experimental protocol to enable researchers to generate high-quality, reliable solubility data. By meticulously following the outlined procedures and considering the underlying scientific principles, drug development professionals can make informed decisions regarding formulation strategies, preclinical study design, and the overall progression of this promising compound through the development pipeline.

References

  • Solubility: Importance, Measurements and Applications - Analytik NEWS. (2024, November 14). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (2020). Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

  • Morpholine. (n.d.). CAMEO - Museum of Fine Arts Boston. Retrieved from [Link]

  • MORPHOLINE. (n.d.). Retrieved from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved from [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026, March 5). RSC Publishing. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Chemical Neuroscience. Retrieved from [Link]

  • Morpholine. (2022, June 13). PubChem. Retrieved from [Link]

  • Morpholine. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Retrieved from [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026, March 5). RSC Medicinal Chemistry. Retrieved from [Link]

  • Compound Morpholine (FDB008207). (2010, April 8). FooDB. Retrieved from [Link]

  • Morpholine. (n.d.). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]

  • Morpholine. (2022, September 1). Sciencemadness Wiki. Retrieved from [Link]

Sources

Therapeutic Applications of Morpholine-2-Carboxamide Derivatives: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacological Utility of the Scaffold

In contemporary medicinal chemistry, optimizing physicochemical properties while maintaining strict target affinity is a persistent challenge. The morpholine-2-carboxamide scaffold has emerged as a privileged structural motif, bridging the gap between potent central nervous system (CNS) penetrance and selective antimicrobial efficacy.

Compared to heavily utilized piperidine rings, the inclusion of the oxygen heteroatom in the morpholine ring exerts a strong electron-withdrawing inductive effect. This reduces the pKa of the adjacent basic amine, lowers lipophilicity (LogP), and enhances aqueous solubility. The carboxamide group at the 2-position acts as a versatile vector, serving as an essential hydrogen-bond donor/acceptor for target interactions while anchoring the sp³-rich ring for precise three-dimensional stereochemical control. This guide outlines the therapeutic applications of morpholine-2-carboxamide derivatives, analyzing their structural-activity relationships (SAR) and providing validated preclinical workflows for their development.

Mechanistic Pillar I: Neuromodulation & Psychiatric Therapeutics

Somatostatin Receptor 4 (SSTR4) Agonism

Somatostatin receptor 4 (SSTR4) is heavily localized in brain regions governing pain, mood regulation, and cognitive function. Activation of SSTR4 offers therapeutic avenues for Alzheimer’s disease, schizophrenia, and chronic pain without the endocrine side effects associated with other SSTR subtypes.

Recent disclosures demonstrate that specific stereoisomers of morpholine-2-carboxamides act as highly potent SSTR4 agonists[1]. Specifically, the addition of a 5-hydroxymethyl group in a cis-orientation relative to the 2-carboxamide group—yielding (2S,5R)-5-(hydroxymethyl)morpholine-2-carboxamides —unexpectedly drives sub-nanomolar potency, outperforming their trans counterparts and unsubstituted analogs[1]. This increased potency lowers the required "drug burden," minimizing off-target adverse effects and reducing drug-drug interaction risks[1].

G A Morpholine-2-Carboxamide (SSTR4 Agonist) B SSTR4 Receptor (GPCR Activation) A->B Binding C Gi/o Protein Coupling (Inhibits Adenylyl Cyclase) B->C Conformational Shift D Decreased cAMP Levels C->D Effector Activity E Neural Circuit Modulation (Cognition & Pain Relief) D->E Signal Transduction

SSTR4 agonist signaling pathway via Gi/o protein coupling and adenylyl cyclase inhibition.

Prokineticin Receptor (PKR1/PKR2) Antagonism

Disruptions in prokineticin signaling are heavily implicated in neurological disorders, including Parkinson's disease, chronic fatigue syndrome, and medication-induced dyskinesia[2]. Morpholine carboxamides functionalized with a C4-benzyl group have been identified as selective prokineticin receptor antagonists[2]. Enantiomeric resolution is critical for target engagement, with the (R)-(-)-isomer frequently demonstrating the necessary spatial geometry to block PKR2 signaling pathways effectively[2].

Mechanistic Pillar II: Antimicrobial and Antiviral Targets

Plasmodium Falciparum Proteasome Inhibition

Targeting the Plasmodium proteasome has emerged as a promising strategy for combatting drug-resistant malaria. During the hit-to-lead optimization of carboxypiperidine-based inhibitors, researchers substituted the piperidine ring with a morpholine ring to yield compounds like (S)-4-(2-Ethoxyacetyl)-N-((4-(6-methylpyridin-3-yl)thiazol-2-yl)methyl)morpholine-2-carboxamide[3].

Causality in Design: While difluorination of the piperidine ring increased potency, it compromised metabolic stability[3]. The transition to a morpholine-2-carboxamide scaffold enabled fine-tuning of the molecule's Log D. Although this swap resulted in a modest reduction in absolute potency, it dramatically improved intrinsic clearance profiles and stabilized the molecule against oxidative degradation, demonstrating the scaffold's utility in balancing pharmacokinetic liabilities[3].

Henipavirus (Nipah & Hendra) Inhibition

Nipah (NiV) and Hendra (HeV) viruses are highly pathogenic agents with pandemic potential. Due to biosafety level 4 (BSL-4) constraints, drug discovery relies on surrogates like the recombinant Cedar virus (rCedV) for high-throughput screening[4]. Optimization campaigns have identified morpholine-2-carboxamide side chains tethered to furopyrimidine cores as highly active antiviral agents[4]. These derivatives effectively inhibit viral replication while showcasing exceptional high-performance liquid chromatography (HPLC) purity and stability when synthesized via advanced microwave amidation techniques[4].

Quantitative SAR Matrix

The following table summarizes the structure-activity relationship logic dictating the deployment of morpholine-2-carboxamide variations across therapeutic fields:

Scaffold ModificationPrimary TargetOptimal StereocenterBiological OutcomePharmacological Rationale
5-(hydroxymethyl) addition SSTR4 (CNS)(2S, 5R)-cisSub-nanomolar EC₅₀Cis-orientation dramatically increases potency over trans isomers; enhances membrane permeability and lowers required drug payload.
C4-benzyl functionalization Prokineticin (PKR1/2)(2R)-isomerFunctional AntagonismSpatial arrangement successfully sterically hinders prokineticin binding, reversing pathological signaling in Parkinsonism.
Piperidine-to-Morpholine Swap P. falciparum Proteasome(2S)-isomerSelective Proteasome InhibitionInsertion of the oxygen heteroatom reduces basicity and fine-tunes Log D, attenuating metabolic lability over difluoro-piperidines.
Furopyrimidine Conjugation HenipavirusesAchiral / DiverseViral Replication ArrestOptimized binding kinetics identified through hit-to-lead BSL-2 screening; yields high metabolic stability.

Preclinical Methodology: Synthesis & Validation Protocols

As a structural motif dependent on precise stereochemistry, the synthesis and validation of morpholine-2-carboxamides require rigorous controls. The following protocols are designed as self-validating systems to ensure data integrity and causality in experimental choices.

Protocol A: Microwave-Assisted Amidation (Stereo-retentive Synthesis)

Causality: Traditional thermal amidation (e.g., using EDCI/HOBt) often requires extended reaction times that promote spontaneous epimerization at the alpha-chiral C2 position, leading to a loss of the critical (2S) or (2R) conformation. Employing microwave irradiation combined with propylphosphonic anhydride (T3P) ensures rapid kinetic conversion, maintaining spatial integrity[4].

  • Reagent Prep: Dissolve the morpholine-2-carboxylic acid building block (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF.

  • Coupling: Add T3P (1.5 eq, 50% solution in EtOAc) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Irradiation: React in a microwave synthesizer at 80°C for exactly 20 minutes[4].

  • Self-Validating Internal Control (Enantiomeric Excess): Post-workup, run aliquots on an analytical Chiralcel OJ column (isocratic elution: 20% ethanol, 20% methanol, 60% hexanes with diethylamine modifier)[2]. Validation Criterion: Baseline resolution against a spiked standard of the opposite enantiomer must confirm an enantiomeric excess (ee) >98% before proceeding to biological evaluation.

Protocol B: MDCK Permeability and Efflux Profiling

Causality: CNS targets (like SSTR4 and PKR1/2) require molecules to successfully breach the blood-brain barrier (BBB)[1]. The MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with P-glycoprotein) assay simulates this barrier.

  • Seeding: Seed MDCK-MDR1 cells on transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Apply 10 µM of the morpholine-2-carboxamide derivative to the apical (A) and basolateral (B) chambers in separate cohorts to measure A-to-B and B-to-A permeability.

  • Self-Validating Internal Control (Membrane Integrity): Concurrently dose with High-Permeability (Propranolol) and Low-Permeability (Atenolol) reference standards. Validation Criterion: The assay is only deemed valid if Propranolol P_app > 20 × 10⁻⁶ cm/s and Atenolol P_app < 1 × 10⁻⁶ cm/s. Promising hits must exhibit an efflux ratio (P_app B→A / P_app A→B) of < 2.5 to be considered viable CNS candidates[1].

Workflow S1 Structural Design (Stereocenter Triage) S2 Microwave Amidation (T3P Coupling) S1->S2 Synthesis Phase S3 Chiral HPLC (Enantiomeric Control) S2->S3 Purity Verification S4 MDCK Cell Assay (Permeability Validation) S3->S4 ADME Profiling S5 In Vivo Efficacy (Preclinical Models) S4->S5 Lead Progression

Hit-to-lead workflow for synthesizing and validating morpholine-2-carboxamide candidates.

References

  • Cis-substituted 5-(hydroxymethyl)
  • Morpholine carboxamide prokineticin receptor antagonists Source: Canadian Patent 2630517A1 URL
  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: Journal of Medicinal Chemistry URL
  • Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses Source: VeriXiv URL

Sources

Engineering the Morpholine-2-Carboxamide Dihydrochloride Scaffold: A Technical Guide to Privileged Structures in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of target-oriented drug discovery, achieving the perfect equilibrium between pharmacokinetic (PK) viability and pharmacodynamic (PD) potency remains the ultimate challenge. The morpholine ring has long been established as a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets with high affinity while maintaining favorable drug-like properties[1].

Within this chemical family, morpholine-2-carboxamide dihydrochloride represents a highly specialized and strategically valuable building block. By installing a carboxamide vector at the 2-position of the morpholine ring and stabilizing it as a dihydrochloride salt, medicinal chemists gain a dual-purpose pharmacophore: one that finely tunes the lipophilic-hydrophilic balance (logP) while providing highly directional hydrogen-bonding interactions essential for enzymatic inhibition[2]. This whitepaper delves into the physicochemical rationale, synthetic tractability, structural application, and metabolic profiling of this vital scaffold.

Physicochemical Rationale & Structural Profiling

Why the Morpholine Core?

The utility of the morpholine core in medicinal chemistry stems from its unique heteroatomic composition. The oxygen atom acts as a rigidifying hydrogen-bond acceptor, while the opposing secondary nitrogen serves as a weak base (pKa ~8.3). This basicity ensures partial ionization at physiological blood pH (7.4), allowing morpholine derivatives to seamlessly transition between aqueous compartments and lipophilic membranes[1]. This balanced profile frequently rescues lead compounds suffering from "brick dust" properties (high lipophilicity and poor solubility) without compromising blood-brain barrier (BBB) permeability[3].

The Role of the 2-Carboxamide Vector and Dihydrochloride Salt

While unsubstituted morpholines act primarily as structural spacers or solubilizing appendages, the addition of a 2-carboxamide group transforms the ring into a direct target-engaging motif. The carboxamide functional group provides a highly predictable bidentate hydrogen-bond donor/acceptor geometry. As demonstrated in the discovery of Direct Renin Inhibitors (DRIs), 2-carbamoyl morpholine scaffolds form critical hydrogen bonds with closed flap regions and catalytic aspartate residues[2].

We utilize the dihydrochloride salt form to bypass the inherent instability of the free-base morpholine. The salt significantly limits hygroscopicity, enhances bench stability (preventing oxidative degradation of the amine), and ensures precise stoichiometric weighing during automated, high-throughput parallel synthesis.

Data Summary: Predictive Physicochemical Properties

The incorporation of the morpholine-2-carboxamide architecture systematically influences primary ADME parameters.

ParameterTypical Value Range (Derivatized Scaffold)Causality & Impact in Drug Design
Molecular Weight < 350 g/mol Preserves high Ligand Efficiency (LE); leaves mass "budget" for further structural decoration.
cLogP 1.2 – 2.5Optimal range for achieving oral bioavailability and gastrointestinal absorption while enabling CNS permeability if required.
pKa (Basic N) ~8.3Drives a favorable equilibrium between ionized (soluble) and unionized (permeable) states in systemic circulation[1].
H-Bond Donors 1 – 2The carboxamide primary/secondary amine secures tight binding kinetics via localized target contacts[2].
H-Bond Acceptors 3 – 4Interacts robustly with solvent phase water molecules, directly increasing thermodynamic solubility limits[4].

Mechanistic Applications in Target Binding

The placement of the carboxamide group dictates the vector orientation for receptor engagement. The diagram below illustrates the foundational pharmacophore model governing how this scaffold interacts within a generic enzyme active site (such as a protease or kinase hinge region).

Pharmacophore Morph Morpholine Core (Lipophilic/Hydrophilic Balance) Carb 2-Carboxamide Group (H-Bond Donor/Acceptor) Morph->Carb N_Atom Basic Nitrogen (Salt Bridge/Solubility) Morph->N_Atom Target3 Aqueous Solvent Phase Morph->Target3 Improved ADME / logP Target1 Receptor Hinge/Flap Region Carb->Target1 Directed H-Bonding Target2 Catalytic Aspartate Residues N_Atom->Target2 Electrostatic Interaction

Fig 1. Pharmacophore interaction map of the morpholine-2-carboxamide scaffold.

Synthetic Tractability & Functionalization Workflow

A key strength of morpholine-2-carboxamide dihydrochloride lies in its orthogonality. The synthetic strategy allows for selective derivatization at the carboxamide site prior to core modification at the basic nitrogen.

SyntheticWorkflow A N-Boc-Morpholine-2-carboxylic acid (Starting Material) B Amidation (HATU/DIPEA) Coupling with Amine A->B Step 1: Activation C N-Boc Deprotection (4M HCl in Dioxane) B->C Step 2: Cleavage D Morpholine-2-carboxamide dihydrochloride C->D Step 3: Salt Precipitation E N-Alkylation / Arylation (Scaffold Decoration) D->E Step 4: Core Diversification F Optimized Lead Compound E->F Final Polish

Fig 2. Stepwise synthetic workflow for morpholine-2-carboxamide diversification.

Protocol 1: Amide Coupling and Dihydrochloride Salt Formation

To ensure high-fidelity library generation, a self-validating synthetic approach must be employed. The following methodology isolates the dihydrochloride salt cleanly, sidestepping complex chromatographic purification.

  • Reagent Preparation & Activation:

    • Procedure: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: We strictly prefer HATU over EDC/HOBt for this scaffold. The azabenzotriazole leaving group generated by HATU dramatically accelerates the aminolysis step, which is vital when coupling sterically hindered amines (e.g., cyclopropylamine) required in renin-inhibitor designs[2]. DMF provides the necessary dielectric constant to stabilize the highly polar O-7-azabenzotriazolyl-uronium intermediate.

  • Amidation & Reaction Monitoring:

    • Procedure: Introduce the target amine (1.1 eq) to the activated mixture. Stir for 2–4 hours.

    • Validation: Monitor via LC-MS. The disappearance of the starting carboxylic acid mass and the emergence of the N-Boc-amide intermediate confirm complete conversion.

  • N-Boc Deprotection & Salt Isolation:

    • Procedure: Perform an aqueous workup to isolate the N-Boc intermediate. Resuspend the crude solid in minimal dry dichloromethane (DCM) and treat with 10 volumes of 4M HCl in 1,4-dioxane. Stir for 2 hours.

    • Causality: We utilize HCl in dioxane rather than Trifluoroacetic acid (TFA). TFA leaves strongly bound trifluoroacetate salts that require basic ion-exchange chromatography to remove. Conversely, the byproduct of the HCl/dioxane cleavage is isobutylene gas and CO₂, allowing the direct precipitation of the highly pure morpholine-2-carboxamide dihydrochloride salt.

  • Precipitation:

    • Procedure: Add chilled diethyl ether dropwise until a white precipitate forms entirely. Filter and dry under high vacuum.

Pharmacokinetic Profiling & ADME Validation

In vitro evaluation of ADME characteristics is crucial to ensure the morpholine scaffold functions as predicted. While morpholine intrinsically resists many metabolic pathways, the adjacent positions are susceptible to CYP450-mediated oxidation.

Protocol 2: High-Throughput Human Liver Microsome (HLM) Stability Assay

This assay systematically measures the intrinsic clearance (


) and half-life (

) of the synthesized morpholine-2-carboxamide derivatives, ensuring the compounds resist rapid first-pass metabolism[4].
  • Cofactor and Matrix Preparation:

    • Procedure: Prepare a solution of Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Prepare a separate NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Supplying an exogenous NADPH regenerating system is mandatory. CYP450 enzymes require a continuous supply of reducing equivalents. Without it, enzyme activity rapidly depletes, creating a false "plateau" of metabolic stability, skewing half-life predictions.

  • Substrate Incubation:

    • Procedure: Pre-incubate the microsomal mixture with the morpholine-2-carboxamide test compound (1 µM final concentration) for 5 minutes at 37°C. Initiate the reaction by adding the NADPH system.

    • Causality: The stock compound is dissolved in DMSO, but the final assay DMSO concentration is strictly held below 0.5% (v/v). Concentrations exceeding this threshold act as direct inhibitors of several critical CYP450 isoforms (notably CYP3A4 and CYP2C9), leading to artificially high stability readouts.

  • Time-Course Quenching & Protein Precipitation:

    • Procedure: At specific time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil or Warfarin)[4].

    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (halting all enzymatic activity) and extracts the remaining small-molecule test compound into the organic phase. The inclusion of the internal standard accounts for any volumetric or ionization discrepancies during mass spectrometry.

  • LC-MS/MS Quantification:

    • Procedure: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

    • Validation: Plot the natural log of the remaining parent compound percentage versus time. The linear regression slope determines the elimination rate constant (

      
      ), from which half-life (
      
      
      
      ) is accurately derived.

Conclusion

Morpholine-2-carboxamide dihydrochloride stands as a premier building block in the medicinal chemist’s toolkit. By bridging optimal spatial geometry for target interaction with the fine-tuned physicochemical properties required for metabolic endurance and solubility, this privileged scaffold significantly reduces clinical attrition risks. Adhering to the robust synthetic and ADME validation protocols outlined above ensures that leads generated from this core have the highest probability of transitioning into viable therapeutic candidates.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing URL
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications URL
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH URL
  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC - NIH URL
  • Benchmarking ADME Properties: A Comparative Guide - Benchchem URL

Sources

Morpholine-2-Carboxamide Dihydrochloride: A Technical Guide to Toxicity and Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available toxicity data and safety protocols for morpholine-2-carboxamide dihydrochloride. As specific toxicological data for this derivative is limited, this document synthesizes information on the parent compound, morpholine, to establish a robust framework for risk assessment and safe handling. The information herein is intended to empower researchers to make informed decisions and implement self-validating safety systems in their laboratories.

Introduction to Morpholine-2-Carboxamide Dihydrochloride

Morpholine-2-carboxamide dihydrochloride is a heterocyclic organic compound. The morpholine ring is a common scaffold in medicinal chemistry, appearing in a variety of drugs, including the antibiotic linezolid and the anticancer agent gefitinib[1]. The carboxamide functional group can participate in hydrogen bonding and may influence the compound's solubility and biological activity. The dihydrochloride salt form is typically used to improve the stability and solubility of the parent compound.

Due to its structural similarity to morpholine, a thorough understanding of the toxicological profile of the parent compound is essential for the safe handling of its derivatives.

G cluster_hazard Hazard Identification Harmful if Swallowed Harmful if Swallowed Causes Skin Irritation Causes Skin Irritation Causes Serious Eye Irritation Causes Serious Eye Irritation May Cause Respiratory Irritation May Cause Respiratory Irritation

Caption: Primary Hazard Classifications.

First-Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][3]

  • If on Skin: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[2][3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][3] Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Handling and Storage

Safe Handling Protocol:

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[2]

    • Skin and Body Protection: Wear protective clothing.[2][3]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Storage Conditions:

  • Keep container tightly closed in a dry and well-ventilated place.[2][4]

  • Store locked up.[2][4]

  • For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.

G start Receive Compound store Store in a cool, dry, well-ventilated area. Keep container tightly sealed. start->store handle Handle in a fume hood wearing appropriate PPE (gloves, goggles, lab coat). store->handle weigh Weigh out the required amount. handle->weigh dissolve Dissolve in a suitable solvent. weigh->dissolve experiment Perform experiment. dissolve->experiment dispose Dispose of waste according to institutional guidelines. experiment->dispose end End of Workflow dispose->end

Caption: Safe Handling Workflow.

Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Clean-up: Absorb with inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[4]

  • Decontamination: Wash the spill area with plenty of water after material pickup is complete.[4]

Conclusion

While a complete toxicological profile for morpholine-2-carboxamide dihydrochloride is yet to be established, the known hazards of the morpholine scaffold necessitate a high degree of caution. Researchers and drug development professionals must implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information and protocols outlined in this guide provide a foundation for building a self-validating system of safety to minimize risk and ensure a safe laboratory environment.

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals.
  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Thames River Chemical Corp.
  • Page 1 Issued: 25/02/2019 Revision No - SAFETY DATA SHEET. (2019, February 25). Nexchem Ltd.
  • Morpholine-2-carboxamide hydrochloride | 1185296-76-7. Sigma-Aldrich.
  • Morpholine-2-carboxamide | 135072-13-8. Sigma-Aldrich.
  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. CDH Fine Chemical.
  • Morpholine. (2024, June 28). ZORA.
  • Morpholine. Neutronco.
  • Morpholine-2-carboxamide hydrochloride | 1185296-76-7. Sigma-Aldrich.
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2022, October 1). Redox.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Morpholine. Santa Cruz Biotechnology.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). International Journal of Research in Engineering and Science (IJRES).
  • Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Morpholine: Human health tier II assessment Preface. (2016, July 1). Australian Government Department of Health.
  • Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747. PubChem.
  • Morpholine. Wikipedia.

Sources

Methodological & Application

Application Note: Precision Neutralization of Morpholine-2-Carboxamide Dihydrochloride to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.

Technical Context & Causality

Morpholine-2-carboxamide and its derivatives are critical structural motifs in modern drug development. They frequently appear as key synthetic intermediates in the design of highly selective therapeutics, such as reversible covalent DPP1 inhibitors (e.g., AZD7986)[1] and species-selective reversible proteasome inhibitors[2].

Due to the oxidative instability and hygroscopicity of the free secondary amine, this building block is commercially supplied and stored as a dihydrochloride salt. However, proceeding with typical derivatization (such as amide coupling,


, or reductive amination) requires isolating the nucleophilic free base.

The Core Challenge: Morpholine-2-carboxamide is exceptionally hydrophilic. Both the morpholine oxygen and the primary carboxamide act as strong hydrogen-bond acceptors and donors. A standard liquid-liquid extraction (LLE) using 1M NaOH and Dichloromethane (DCM) usually leads to significant yield losses because the free base favorably partitions into the aqueous layer. Therefore, standard methodologies fail, and we must manipulate the thermodynamic equilibrium either by manipulating the ionic strength of the aqueous phase (Salting-Out)[3] or by bypassing the aqueous phase entirely via solid-phase ion exchange[4].

Experimental Strategy Workflow

G Start Morpholine-2-carboxamide Dihydrochloride Path Select Neutralization Strategy Start->Path Aq Aqueous Route (10N NaOH + NaCl) Path->Aq High Throughput Resin Anhydrous Route (Basic Resin in MeOH) Path->Resin Optimal for Hydrophilics Extract Biphasic Extraction (4:1 DCM:IPA) Aq->Extract Filter Resin Filtration & Solvent Removal Resin->Filter Product Pure Free Base Target Extract->Product Filter->Product

Divergent neutralization pathways for hydrophilic amine dihydrochloride salts.

Physicochemical Parameters

Understanding the exact stoichiometry and solubilities is paramount for an effective workflow. Table 1 summarizes the working parameters required to engineer the optimal extraction environment.

Table 1: Key Quantitative Data for Morpholine-2-Carboxamide Neutralization

ParameterValue / CharacteristicAnalytical Causality
Compound Formula

Contains one secondary amine and one carboxamide.
Salt Molar Mass

Used for calculating equivalents.
Free Base Mass

Used to calculate theoretical yield post-extraction.
Base Equivalents

2.0 eq required to neutralize the dihydrochloride; 0.1-0.2 eq excess maintains basicity.
Target pH

Ensures the morpholine amine (

) is entirely deprotonated.
Extraction Solvent DCM:Isopropanol (4:1)Isopropanol disrupts emulsions and solvates the carboxamide H-bond network.

Validated Protocols

Depending on available laboratory reagents and scale, two orthogonal protocols are provided. Protocol B is strongly recommended for this specific compound to maximize yield.

Protocol A: Salting-Out Liquid-Liquid Extraction (SOLLE)

This method relies on high ionic strength to "salt out" the hydrophilic free base, forcing it into the organic phase[3].

  • Dissolution: In a suitable round-bottom flask, dissolve 1.0 g (4.92 mmol) of morpholine-2-carboxamide dihydrochloride in minimal distilled water (approx. 5 mL).

  • Basification: Cool the flask in an ice bath (0-5 °C) to control the exothermic neutralization. Slowly add

    
     dropwise. Causality: The high concentration of NaOH limits the volume of water added while providing the necessary basicity and introducing 
    
    
    
    ions for the salting-out effect.
  • Self-Validation (pH Check): Verify the aqueous layer reaches a pH of 11. If not, add

    
     until this threshold is reached.
    
  • Saturation: Add solid anhydrous

    
     to the aqueous phase until no more dissolves (saturation). Causality: Maximizing the ionic strength decreases the solubility of the non-ionic free base.
    
  • Biphasic Extraction: Transfer the mixture to a separatory funnel. Extract with

    
     of a 
    
    
    
    mixture. Causality: Pure DCM often forms stubborn emulsions with morpholine derivatives. Isopropanol acts as a co-solvent that breaks the interfacial tension and improves the partition coefficient of the carboxamide.
  • Validation of Extraction: Spot a drop of the remaining aqueous layer on a TLC plate and stain with Ninhydrin. If a purple spot develops upon heating, the aqueous layer still contains the amine; perform an additional extraction.

  • Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the free base as a viscous oil or crystalline solid.
    
Protocol B: Anhydrous Solid-Phase Neutralization (Ion Exchange)

This approach bypasses the aqueous phase entirely, preventing product loss for highly polar molecules[4].

  • Resin Preparation: Select a weakly basic macroporous anion exchange resin (e.g., Amberlyst A21 or Dowex in the free base form). Wash 3.0 equivalents (by capacity) of the resin with anhydrous Methanol (

    
    ) in a fritted funnel to swell the pores and remove impurities.
    
  • Neutralization Reaction: Transfer the swollen resin to a flask containing 1.0 g of morpholine-2-carboxamide dihydrochloride dissolved in 20 mL of anhydrous

    
    .
    
  • Agitation: Stir the suspension gently at room temperature for 2 hours. Causality: The chloride counterions exchange with the basic sites on the solid resin, leaving the deprotonated free amine highly soluble in the methanol.

  • Self-Validation (Chloride Test): Remove a 100

    
     aliquot of the methanolic supernatant, dilute with water, and add 1 drop of 
    
    
    
    . If a cloudy white precipitate (
    
    
    ) forms, the ion exchange is incomplete; add more resin or stir longer.
  • Isolation: Filter the mixture through a Celite pad or sintered glass funnel to remove the resin. Wash the resin bed thoroughly with an additional 15 mL of

    
     to displace any trapped product.
    
  • Evaporation: Concentrate the combined filtrates under reduced pressure. The result is pure, anhydrous morpholine-2-carboxamide free base, ready for downstream synthesis.

References

  • Title: How can I free base cystamine dihydrochloride?
  • Title: What is the best way to convert my amine compound from the salt form into free amine?
  • Title: Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986)
  • Source: nih.

Sources

Application Note: Advanced Peptide Coupling Strategies for Morpholine-2-carboxamide 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction and Structural Context

The morpholine-2-carboxamide scaffold is a privileged building block in modern medicinal chemistry. Its incorporation into drug candidates frequently improves aqueous solubility, enhances metabolic stability, and successfully modulates target affinities in programs ranging from somatostatin receptor subtype 4 (SSTR4) agonists[1][2] to prokineticin receptor antagonists[3].

However, utilizing morpholine-2-carboxamide dihydrochloride (2HCl) in peptide or amide coupling reactions presents distinct chemical challenges. As a Senior Application Scientist, I frequently observe coupling failures stemming from a misunderstanding of this reagent's physical state. The bis-hydrochloride salt is highly stable and resistant to oxidation, but it demands precise stoichiometric control of basicity to liberate the secondary amine for nucleophilic attack. Furthermore, the adjacent carboxamide group at the C2 position introduces significant steric hindrance, rendering traditional carbodiimide-based coupling agents (e.g., EDC/HOBt) kinetically sluggish.

This application note provides an empirical, self-validating system for achieving high-yielding amide bonds using this challenging substrate.

Mechanistic Causality in Experimental Design

Successful coupling of morpholine-2-carboxamide 2HCl requires addressing three specific causal parameters:

  • Overcoming the Acidic Load (The "2HCl" Challenge): The morpholine-2-carboxamide molecule contains a secondary amine (the nucleophile) and a primary amide. Because it is supplied as a dihydrochloride salt, exactly 2.0 equivalents of a non-nucleophilic base are consumed purely for salt neutralization. Failure to add sufficient base leaves the secondary amine protonated, stalling the reaction entirely.

  • Steric Hindrance at C2: The morpholine nitrogen is sterically shielded by the neighboring C2-carboxamide. To overcome this activation barrier, highly efficient uronium-based coupling reagents containing a 7-aza-benzotriazole leaving group (such as HATU) are required. HATU forms a highly reactive active ester that rapidly collapses upon attack by the hindered secondary amine[1][4].

  • Prevention of Carboxylic Acid Epimerization: Because a massive excess of base (up to 5.0 equivalents total) is required to neutralize the salt and drive the HATU activation, chiral carboxylic acids are at high risk of epimerization. We prevent this by separating the activation step from the salt-neutralization step.

Visualization of Experimental Logic

The following directed graph details the mechanistic workflow, highlighting the critical checkpoints required to self-validate the reaction in real-time.

Workflow Acid Activated Carboxylic Acid (R-COOH + HATU) Coupling Amide Bond Formation (DMF or DCM, RT, 2-12h) Acid->Coupling Amine Morpholine-2-carboxamide 2HCl (Reagent Salt) Intermediate Free Base Secondary Amine (Highly Nucleophilic) Amine->Intermediate Base DIPEA (4.0-5.0 eq) Neutralizes 2HCl & Drives Rxn Base->Intermediate Intermediate->Coupling Monitoring Self-Validation Checkpoint: LC-MS & pH Paper (pH > 8) Coupling->Monitoring Monitoring->Coupling If Incomplete: Add Base/HATU Success Product: Substituted Morpholine-2-carboxamide Monitoring->Success Complete Conversion

Workflow and mechanistic logic for the amide coupling of morpholine-2-carboxamide 2HCl.

Optimization Data: Reagent and Base Selection

The table below synthesizes quantitative optimization data for coupling sterically hindered carboxylic acids with morpholine-2-carboxamide 2HCl. As demonstrated, uronium salts combined with a strong tertiary amine base yield the most robust outcomes.

Table 1. Quantitative Comparison of Coupling Conditions

Coupling ReagentBase & EquivalentsSolventTime to >95% Conv.Isolated YieldMechanistic Observation
EDC / HOBt DIPEA (4.0 eq)DMF24 - 48 h35 - 45%Sluggish reaction due to steric hindrance at C2.
T3P (50% EtOAc) DIPEA (5.0 eq)EtOAc/DMF16 h60 - 72%Good alternative for scaling, but slower than HATU[1].
TBTU TEA (4.0 eq)DMF8 - 12 h65 - 75%Moderate reactivity; susceptible to minor epimerization.
HATU NMM (5.0 eq)DMF4 h82 - 88%Very clean; NMM is milder, reducing epimerization risk.
HATU DIPEA (5.0 eq)DMF1.5 - 3 h>85% Optimal. Rapid conversion; active ester dominates[2].

Detailed Experimental Protocol (Self-Validating SOP)

This protocol utilizes an in situ split-neutralization approach to maximize yield while minimizing the epimerization of the carboxylic acid.

Reagents Required:
  • Carboxylic Acid: 1.00 mmol

  • Morpholine-2-carboxamide 2HCl: 1.15 mmol (Slight excess to drive kinetics)

  • HATU: 1.10 mmol

  • N,N-Diisopropylethylamine (DIPEA): 5.00 mmol

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), 10 mL

Step-by-Step Methodology:
  • Acid Activation (Vial A): Dissolve the carboxylic acid (1.00 mmol) and HATU (1.10 mmol) in 5 mL of anhydrous DMF. Add DIPEA (2.00 mmol) dropwise at 0 °C. Stir the mixture for 10 minutes.

    • Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. You must observe the disappearance of the starting acid and the formation of the corresponding HOAt-active ester mass[M+HOAt-H2O].

  • Salt Neutralization (Vial B): In a separate vial, suspend morpholine-2-carboxamide 2HCl (1.15 mmol) in 5 mL of anhydrous DMF. Add DIPEA (3.00 mmol) dropwise. The suspension will become a clear solution as the bis-hydrochloride salt is neutralized into the soluble free base.

  • Coupling: Transfer the solution from Vial B dropwise into Vial A over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation Checkpoint 2 (Basicity): After 15 minutes of stirring, spot the reaction mixture onto a damp piece of universal indicator pH paper. The paper must turn blue/purple (pH ~8-9). If the spot is green or yellow, the 2HCl salt has consumed your basicity. Immediately spike the reaction with an additional 1.0 mmol of DIPEA.

  • Reaction Monitoring: Stir for 2 to 4 hours. Monitor by LC-MS until the HOAt-active ester is fully consumed.

  • Biphasic Quench and Extraction: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc) and wash with 20 mL of saturated aqueous NaHCO3.

    • Self-Validation Checkpoint 3 (Mass Balance): Morpholine-2-carboxamide derivatives are highly polar. Check the aqueous layer via TLC or LC-MS. If product remains in the aqueous phase, back-extract the aqueous layer with 10% Methanol in Dichloromethane (DCM) (3 × 20 mL) to ensure full recovery.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry over Na2SO4, concentrate under vacuum, and purify via flash column chromatography (Gradient: 0% to 10% Methanol in DCM).

References

  • Carson, et al. Morpholine carboxamide prokineticin receptor antagonists. CA2630517A1. Google Patents. 3

  • Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4. US20250100981A1. Google Patents. 1

  • Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists. WO2016075240A1. Google Patents. 2

  • Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Academia.edu. 4

Sources

Application Note: Morpholine-2-Carboxamide Dihydrochloride as a Privileged Scaffold for Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, functionalized morpholines are widely regarded as privileged scaffolds. The strategic incorporation of morpholine-2-carboxamide into molecular libraries enables precise modulation of physicochemical parameters, offering superior metabolic stability and a highly tunable LogP relative to piperazine analogs. Morpholine-2-carboxamide dihydrochloride (CAS: 1235655-56-7)[1] serves as a superior building block due to its dual functional handles: an easily functionalized secondary amine (N4) and a primary amide (C2) capable of engaging in downstream cyclizations or serving as a hydrogen-bond donor/acceptor.

As a Senior Application Scientist, I highly recommend employing the dihydrochloride salt over the free base for library synthesis. The salt form ensures prolonged bench stability by neutralizing the basic amine, fully mitigating autoxidation and parasitic intermolecular condensation (dimerization) during storage. However, this demands precise stoichiometric control over basicity during in situ liberation to achieve highly reproducible library generation.

Mechanistic Grounding & Branching Trajectories

The morpholine-2-carboxamide core is successfully translated into high-throughput discovery workflows—spanning from antiviral libraries targeting henipaviruses[2] to novel cyclic amidine treatments for autoimmune diseases[3]. The reactivity profile diverges primarily at the N4 position, driven by the liberation of the free amine.

Mechanistically, introducing a non-nucleophilic base such as


-diisopropylethylamine (DIPEA) or cesium carbonate (

) deprotonates the dihydrochloride salt in a controlled manner, freeing the nitrogen's lone pair for nucleophilic attack. This pathway primarily forks into two highly robust methodologies: Reductive Amination for C(sp3)–N bond formation[4], and Buchwald-Hartwig Cross-Coupling for C(sp2)–N bond formation[5].

SynthWorkflow A Morpholine-2-carboxamide Dihydrochloride B Free Base Liberation (in situ with Base) A->B 2.0+ equiv Base C N-Alkylation (Reductive Amination) B->C Aldehyde, NaBH(OAc)3 D N-Arylation (Buchwald-Hartwig) B->D Aryl Halide, Pd/RuPhos E Amide Dehydration (Nitrile Formation) B->E POCl3 / Et3N F Functionalized Alkyl Morpholines C->F G Heteroaryl Morpholines D->G H Nitrile Vectors E->H

Figure 1: Divergent synthesis pathways from morpholine-2-carboxamide dihydrochloride.

Comparative Reaction Profiles for Library Synthesis

A successful library synthesis relies on predictable yields and scalable conditions. The following table summarizes the optimized empirical data established for functionalizing the morpholine-2-carboxamide core.

Target TransformationTarget BondKey Reagents & CatalystsBase / AdditiveTypical YieldMechanistic Rationale
N-Arylation C(sp2)–NRuPhos Pd G2, RuPhos[3]

65–85%Bulky, electron-rich ligand accelerates oxidative addition and resists

-hydride elimination.
Reductive Amination C(sp3)–N

[4]
DIPEA75–95%Mild hydride source strictly targets iminium reduction without reducing the precursor aldehyde.
Amide Dehydration C

N

or


50–70%Converts the native H-bond donor into an electron-withdrawing, metabolically stable nitrile vector.
Self-Validating Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Recent patent literature extensively validates the synthesis of endosomal Toll-like receptor (TLR) inhibitors via Pd-catalyzed cross-coupling of morpholine-2-carboxamides[5]. The choice of the G2 precatalyst system resolves induction-period inconsistencies historically associated with


.

Causality Check: Why


? When employing a dihydrochloride salt, you must use at least 3.0 equivalents of base—two equivalents to completely neutralize the HCl associated with the morpholine, and one equivalent to facilitate the crucial deprotonation of the amine during the catalytic cycle[3].
  • Reaction Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add morpholine-2-carboxamide dihydrochloride (1.0 equiv, 1.0 mmol), the target aryl/heteroaryl halide (1.1 equiv), and anhydrous

    
     (3.0 equiv, 3.0 mmol).
    
  • Catalyst Loading: Under a steady stream of Argon, introduce the RuPhos Pd G2 precatalyst (0.05 equiv, 5 mol%) and the free RuPhos ligand (0.05 equiv, 5 mol%).

  • Solvent Addition: Syringe in anhydrous 1,4-dioxane (5.0 mL, 0.2 M concentration). Seal the tube and initiate stirring.

  • Thermal Activation: Transfer the reaction to a pre-heated oil bath at 85 °C and stir for 12 hours.

    • Self-Validating System: The initial reaction mixture will appear as a bright yellow, heterogeneous suspension. Within 30–45 minutes at 85 °C, the successful formation of the active

      
       monoligated species triggers a distinct color shift to a dark reddish-brown, homogeneous solution. If the mixture remains a bright yellow suspension after 1 hour, the precatalyst activation has failed (likely due to oxygen ingress).
      
  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a tightly packed Celite pad to safely remove inorganic salts and precipitated palladium black. Concentrate the filtrate in vacuo and purify via reverse-phase HPLC.

Mechanism A Pd(0)-RuPhos Active Catalyst B Oxidative Addition (Ar-X inserts into Pd) A->B + Aryl Halide C Amine Coordination (N4 binds Pd) B->C + Free Morpholine Base D Deprotonation (Cs2CO3 removes HCl) C->D + Base E Reductive Elimination (C-N Bond Formation) D->E E->A Pd(0) Regeneration F N-Aryl Morpholine Product E->F Product Release

Figure 2: Mechanistic catalytic cycle for Pd-catalyzed morpholine N-arylation.

Self-Validating Protocol B: N-Alkylation via Reductive Amination

Reductive amination is a staple in heterocyclic library synthesis, prominently used for generating morpholine carboxamide-based prokineticin receptor antagonists[4]. This protocol dictates a strict order of addition to prioritize iminium formation over side-reactions.

Causality Check: Why


? Standard 

is a harsh nucleophile that will indiscriminately reduce your starting aldehyde into an unreactive primary alcohol. The electron-withdrawing acetoxy ligands in

significantly temper the hydride’s reactivity, reserving it strictly for the highly electrophilic, transient iminium intermediate[4].
  • Free Base Liberation & Iminium Formation: Suspend morpholine-2-carboxamide dihydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add DIPEA (2.2 equiv, 2.2 mmol) dropwise at room temperature. Stir for 10 minutes until the solution becomes clear (indicating base liberation). Inject the target aldehyde (1.1 equiv, 1.1 mmol) and allow the mixture to stir for 1 hour to drive iminium condensation.

  • Controlled Reduction: Introduce sodium triacetoxyborohydride (1.5 equiv, 1.5 mmol) in three equal portions over 15 minutes to prevent sudden exotherms.

  • Reaction Progression: Stir the reaction at room temperature for 4 to 12 hours (monitored via LC-MS).

  • Quenching & Workup: Cautiously quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
    • Self-Validating System: The addition of the bicarbonate quench will instantly trigger rigorous gas evolution (

      
       bubbles). This visible effervescence validates that active, unspent hydride was present throughout the reaction duration. Do not proceed to phase separation until bubbling has completely ceased (approx. 15 minutes).
      
  • Isolation: Extract the aqueous layer with dichloromethane (

    
    ). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo prior to purification.
References[1] Morpholine-2-carboxylic acid amide dihydrochloride | 1235655-56-7. Sigma-Aldrich. Link[2] Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses. VeriXiv. Link[5] US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors. Google Patents. Link[4] CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists. Google Patents. Link[3] WO2020048595A1 - Novel cyclic amidine compounds for the treatment of autoimmune disease. Google Patents. Link

Sources

Application Note: Optimization of Reaction Conditions for the N-Alkylation of Morpholine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine-2-carboxamide scaffold is a critical structural motif in contemporary medicinal chemistry, particularly in the synthesis of prokineticin receptor antagonists and selective proteasome inhibitors[1],[2]. Functionalization of this core invariably necessitates N-alkylation to tailor lipophilicity and target-binding affinity. This technical protocol delineates the chemoselective N-alkylation of morpholine-2-carboxamide, providing a causal, self-validating framework for executing both Reductive Amination and Direct


 Alkylation  strategies while preserving the integrity of the C2 chiral center.
Mechanistic Rationale & Reaction Design

The dual-nitrogen nature of morpholine-2-carboxamide requires an evaluation of relative nucleophilicity. The primary carboxamide nitrogen at C2 is functionally non-nucleophilic; its lone pair is extensively delocalized into the adjacent carbonyl


-system. Conversely, the secondary aliphatic amine at N4 is highly nucleophilic and prone to reaction[1].

However, the N4 position is relatively unhindered. Under basic


 conditions, initial mono-alkylation generates a tertiary amine. Due to the electron-donating inductive effect of the newly appended alkyl group, this product is often more nucleophilic than the starting material, frequently resulting in over-alkylation to a quaternary ammonium salt[3].

To bypass this kinetic trap, chemoselective reductive amination is prioritized[1]. By proceeding through an electrophilic iminium intermediate that is rapidly trapped by sodium triacetoxyborohydride (


), the reaction structurally concludes at the tertiary amine state.

MechanismWorkflow cluster_RA Pathway A: Reductive Amination (Chemoselective) cluster_DA Pathway B: Direct SN2 Alkylation (Steric-Dependent) M Morpholine-2-carboxamide Highly Nucleophilic N4 Chiral C2 Stable RA_Reagents Reagents Aldehyde + AcOH THF, 0°C to RT M->RA_Reagents Aldehyde Available DA_Reagents Reagents Alkyl Halide + K2CO3 ACN, 0°C to 60°C M->DA_Reagents Halide Available RA_IM Iminium Ion Transient State RA_Reagents->RA_IM -H2O RA_Prod Target Molecule N-Alkyl Morpholine Mono-alkylated (High Yield) RA_IM->RA_Prod NaBH(OAc)3 (Hydride Transfer) DA_TS SN2 Transition Halide Displacement DA_Reagents->DA_TS Base, Δ DA_Prod Product Mixture Target + Quaternary Salts Requires Strict Control DA_TS->DA_Prod -HX

Kinetic and thermodynamic pathways differentiating Reductive Amination and Direct N-alkylation.

Quantitative Process Parameters

Selection of the optimal protocol depends intrinsically on the availability of the electrophile and the steric demands of the target modification.

ParameterMethod A: Reductive AminationMethod B: Direct

Alkylation
Optimal Electrophile Aryl, heteroaryl, or alkyl aldehydesUnhindered

alkyl/benzyl halides
Core Reagents

, Glacial Acetic Acid

or

Preferred Solvents THF, 1,4-Dioxane, or DCEAcetonitrile (ACN), DMF, or DCM
Temperature Profile 0 °C initially, warming to 25 °C0 °C to 60 °C (Halide dependent)
Chemoselectivity Excellent (>95% mono-alkylation)Moderate (Risk of quaternization)
C2 Stereocenter Fully retained (no epimerization base present)Fully retained (mild heterogeneous base)
Typical Yields 80% – 95%45% – 70%
Standardized Methodologies
3.1. Method A: Chemoselective Reductive Amination (Preferred Protocol)

Rationale: The inclusion of acetic acid selectively lowers the pH (to ~4–5), protonating the aldehyde oxygen to accelerate iminium formation without neutralizing the morpholine starting material (pKa ~8.3).


 serves as a mild hydride source that reduces the transient iminium ion significantly faster than it reduces unreacted aldehydes[1].

Step-by-Step Procedure:

  • Reaction Initiation: To a flame-dried vessel under nitrogen, dissolve morpholine-2-carboxamide (1.00 eq) and the target aldehyde (1.10 eq) in anhydrous THF (to achieve a 0.2 M concentration).

  • Catalytic Activation: Add glacial acetic acid (1.20 eq) dropwise. Stir the mixture at ambient temperature for 30 minutes.

    • Self-Validating Step: Monitor via Thin Layer Chromatography (TLC; Ninhydrin stain). The secondary amine starting material stains bright red/pink. The complete consumption of this spot verifies quantitative iminium formation prior to reduction.

  • Hydride Transfer: Cool the vessel to 0 °C. Add

    
     (1.50 eq) in three equal portions over 15 minutes to control the mild exotherm[1].
    
  • Maturation: Remove the cooling bath. Stir at ambient temperature for 12–16 hours.

  • Aqueous Quench & Extraction: Slowly quench the reaction via the dropwise addition of saturated aqueous

    
    .
    
    • Self-Validating Step: Effervescence (

      
       evolution) will occur as excess acetic acid and boron complexes are destroyed. Complete cessation of gas evolution visually confirms the pH is sufficiently alkaline (>8.5). This ensures the newly synthesized basic tertiary morpholine target is fully un-ionized, guaranteeing quantitative partitioning into the organic layer during the subsequent ethyl acetate (EtOAc) extraction.
      
3.2. Method B: Direct

N-Alkylation

Rationale: Utilized strictly when aldehyde precursors are inaccessible.


 acts as a non-nucleophilic, heterogeneous "acid sponge" to neutralize hydrogen halide byproducts without hydrolyzing the sensitive primary carboxamide[3],[4].

Step-by-Step Procedure:

  • Basification: Suspend morpholine-2-carboxamide (1.00 eq) and finely milled, anhydrous

    
     (2.50 eq) in anhydrous Acetonitrile (0.2 M).
    
  • Electrophile Addition: Cool the suspension to 0–5 °C. Add the alkyl halide (1.05 eq) dropwise over 10 minutes.

    • Causality Note: Restricting the electrophile to a minimal stoichiometric excess (1.05 eq) is the primary line of defense against quaternary salt formation[3].

  • Thermal Activation: Gradually warm the reaction. If utilizing an alkyl bromide, heating to 50–60 °C may be required to drive completion.

  • Reaction Monitoring:

    • Self-Validating Step: As the reaction proceeds, the suspension's physical texture shifts from the dense, granular

      
       to a highly voluminous, fine white precipitate (
      
      
      
      and
      
      
      ). The stabilization of this precipitate volume indicates reaction termination.
  • Workup: Filter the crude mixture over a tightly packed pad of Celite to remove all inorganic salts. Wash the pad with warm ACN. Evaporate the filtrate under reduced pressure.

Analytical Validation & Stereochemical Preservation

Morpholine-2-carboxamide is frequently isolated in an enantiopure state. The C2 carbon (alpha to the carbonyl) is stereochemically vulnerable to base-catalyzed epimerization under strongly basic homogeneous conditions (e.g.,


, 

). Both Method A (mildly acidic) and Method B (weakly basic, heterogeneous) meticulously avoid epimerizing conditions, ensuring that the enantiomeric excess (ee) of the C2 chiral center is completely conserved in the final product[2]. Absolute purity and structural verification should be routinely performed using GC-MS/LC-MS and

NMR (monitoring the diagnostic disappearance of the N4-H proton singlet in non-protic NMR solvents).
References
  • [1] Title: CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists. Source: Google Patents. URL:

  • [4] Title: EP3057964B1 - Selectively Substituted Quinoline Compounds. Source: European Patent Office. URL:

  • [2] Title: Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. Source: PubMed Central (PMC). URL:[Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Morpholine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to modulate biological activity.[1][2][3] Specifically, morpholine-2-carboxamide derivatives are of significant interest as they provide a versatile platform for creating diverse chemical libraries for drug discovery.[1] However, traditional synthetic methods for these compounds often involve long reaction times, high energy consumption, and the use of hazardous solvents, creating bottlenecks in the drug development pipeline.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering a green and efficient alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and purity.[7][8] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dipolar polarization and ionic conduction mechanisms.[4][9] This application note provides a comprehensive guide to the microwave-assisted synthesis of morpholine-2-carboxamide derivatives, including detailed protocols, optimization strategies, and safety considerations.

The Science Behind Microwave-Assisted Synthesis

Conventional heating methods rely on thermal conduction, where heat is transferred from an external source to the reaction vessel and then to the solvent and reactants. This process is often slow and inefficient, leading to uneven heating and the formation of byproducts.[10] In contrast, microwave energy directly interacts with polar molecules within the reaction mixture, causing them to rapidly oscillate and generate heat.[4][10] This volumetric and uniform heating leads to several advantages:

  • Accelerated Reaction Rates: Reactions that typically take hours or even days can often be completed in minutes.[7][8]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to higher yields of the desired compound.[5][11]

  • Energy Efficiency: Microwave synthesis consumes significantly less energy compared to conventional heating methods.[11]

  • Greener Chemistry: The efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[12][13]

Key Parameters in Microwave Synthesis

Several parameters can be optimized to achieve the best results in microwave-assisted synthesis:

  • Temperature: Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause decomposition of reactants or products.

  • Time: The reaction time should be sufficient for the reaction to go to completion but not so long that it leads to byproduct formation.

  • Solvent: The choice of solvent is crucial as it must be able to absorb microwave energy efficiently. Polar solvents like water, ethanol, and DMF are good microwave absorbers.[4][13]

  • Power: The microwave power should be adjusted to maintain the desired reaction temperature without causing rapid pressure buildup.

Experimental Protocols

General Safety Precautions for Microwave Reactors
  • Never use a domestic microwave oven for chemical synthesis. Laboratory microwave reactors are specifically designed with safety features to handle flammable solvents and high pressures.[14][15]

  • Always use sealed reaction vessels designed for microwave synthesis. These vessels are built to withstand high pressures and temperatures.[16]

  • Do not exceed the recommended volume for the reaction vessel. Overfilling can lead to dangerous pressure buildup.[17]

  • Ensure proper ventilation. Place the microwave reactor in a fume hood to vent any flammable or toxic vapors.[14]

  • Never heat sealed vessels containing unknown substances or those that may generate a large amount of gas. [18]

  • Do not introduce metal objects into the microwave cavity. This can cause sparking and potentially ignite flammable solvents.[14][17]

  • Always allow the reaction vessel to cool to a safe temperature before opening. [16]

Synthesis of a Representative Morpholine-2-Carboxamide Derivative

This protocol describes a general procedure for the synthesis of an N-aryl morpholine-2-carboxamide via a microwave-assisted coupling reaction.

Materials:

  • Morpholine-2-carboxamide

  • Substituted aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., Dioxane)

  • Microwave reactor vials (10-20 mL) with stir bars

  • Single-mode microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add morpholine-2-carboxamide (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2.0 mmol).

  • Add 5 mL of dioxane to the vial.

  • Seal the vial tightly with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 150 °C

    • Time: 30 minutes

    • Power: 100 W (adjust as needed to maintain temperature)

    • Stirring: On

  • Start the microwave irradiation. The instrument will monitor and control the temperature and pressure throughout the reaction.[16]

  • After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the reactor.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine-2-carboxamide.

Characterization

The synthesized compound can be characterized using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12 - 24 hours15 - 60 minutes
Yield 40 - 60%75 - 95%
Purity ModerateHigh
Energy Consumption HighLow[11]
Solvent Usage HighLow to None[12]

Visualization of Workflows

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Morpholine-2-carboxamide Aryl Halide Catalyst, Ligand, Base Solvent Add Solvent Reagents->Solvent Seal Seal Vial Solvent->Seal Microwave Irradiate in Microwave Reactor Seal->Microwave Cooling Cool to < 50 °C Microwave->Cooling Quench Quench with Water Cooling->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental workflow for the microwave-assisted synthesis of morpholine-2-carboxamide derivatives.

DOT Script for Reaction Mechanism

Reaction_Mechanism Reactants Morpholine-2-carboxamide + Aryl Halide Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Catalyst Pd(0) Catalyst + Ligand Catalyst->Oxidative_Addition Intermediate Ar-Pd(II)-X Intermediate Oxidative_Addition->Intermediate Coordination Coordination of Amide Intermediate->Coordination Reductive_Elimination Reductive Elimination Coordination->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product N-Aryl Morpholine-2-carboxamide Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the palladium-catalyzed amidation reaction.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature.
Decomposition of starting materials or productDecrease reaction temperature.
Inefficient catalyst/ligand systemScreen different catalysts and ligands.
Side Product Formation Reaction temperature too highLower the reaction temperature.
Incorrect stoichiometryEnsure accurate measurement of reagents.
Pressure Overload Reaction is too exothermicReduce the initial power setting; use a larger vial with less solvent.[15]
Solvent has a low boiling pointUse a higher boiling point solvent.
No Reaction Inactive catalystUse fresh catalyst.
Incorrect reaction conditionsVerify temperature, time, and reagent stoichiometry.

Applications in Drug Development

Morpholine-2-carboxamide derivatives have shown promise in various therapeutic areas. For example, some have been investigated as inhibitors of monoamine oxidase-A (MAO-A), an enzyme implicated in depression.[19][20] Others have been explored as cannabinoid receptor 2 (CB2) agonists, which have potential applications in treating inflammatory pain.[21] The ability to rapidly synthesize diverse libraries of these compounds using microwave technology significantly accelerates the hit-to-lead and lead optimization stages of drug discovery.[4][7]

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient synthesis of morpholine-2-carboxamide derivatives. By leveraging the principles of microwave heating, researchers can significantly reduce reaction times, improve yields, and develop more environmentally friendly synthetic protocols. This application note provides a solid foundation for scientists and drug development professionals to implement this technology in their laboratories, thereby accelerating the discovery of new and innovative medicines.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. (2016). Longdom Publishing. Available at: [Link]

  • Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. (2008). Royal Society of Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Microwave Mediated Organic Synthesis. (n.d.). Solid supported reaction. Available at: [Link]

  • Microwave-assisted chemistry in drug discovery. (n.d.). PubMed. Available at: [Link]

  • Microwave Reactor Safety. (n.d.). University of Pittsburgh. Available at: [Link]

  • Laboratory Microwave Safety Precautions. (n.d.). Scribd. Available at: [Link]

  • Drug Discovery at the Speed of Light. (2025). CEM. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Microwave Chemistry — An Approach to the Assessment of Chemical Reaction Hazards. (2004). IChemE. Available at: [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. (n.d.). SpringerLink. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Microwave Safety Policy. (n.d.). Microwave Chemical. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2025). MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2025). Semantic Scholar. Available at: [Link]

  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. (n.d.). Scilit. Available at: [Link]

  • Expanding complex morpholines using systematic chemical diversity. (n.d.). ACS. Available at: [Link]

  • Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide. (n.d.). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2025). ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Morpholine Ring at the C2 Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Scaffold and the Imperative of C2-Functionalization

The morpholine ring is a privileged scaffold in medicinal chemistry, celebrated for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved in-vivo clearance profiles.[1][2][3] Its presence in numerous FDA-approved drugs, including the antibiotic Linezolid and the antidepressant Reboxetine, underscores its value in drug design.[4][5] While the core morpholine structure is valuable, the true power of this heterocycle is unlocked through precise C-H functionalization. The introduction of substituents on the carbon framework allows for the fine-tuning of a molecule's steric and electronic properties, enabling rigorous structure-activity relationship (SAR) studies and the optimization of lead compounds.[6][7]

Functionalization at the C2 position, adjacent to the nitrogen atom, is of particular strategic importance. This position serves as a key vector for introducing diversity, modulating the basicity of the nitrogen, and establishing critical interactions with biological targets. However, the selective and efficient modification of this specific C-H bond presents a significant synthetic challenge.

This comprehensive guide provides an in-depth exploration of modern synthetic strategies for the targeted functionalization of the morpholine C2 position. We will move beyond simple procedural lists to explain the underlying mechanistic principles, offering field-proven insights into experimental design. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust toolkit for synthesizing novel C2-substituted morpholine derivatives.

Strategic Approaches to C2-Functionalization: A Mechanistic Overview

The selective functionalization of the C2-position of morpholine can be achieved through several distinct mechanistic pathways. The choice of strategy depends on the desired substituent, the functionalities present on the starting material, and the required level of stereocontrol.

Strategy 1: Directed α-Deprotonation and Electrophilic Quench

One of the most established methods for functionalizing the C-H bond alpha to a nitrogen is through deprotonation with a strong base to form a transient nucleophilic organometallic species. The success of this approach hinges on the use of a directing group on the morpholine nitrogen.

Expertise & Experience: The N-tert-butoxycarbonyl (N-Boc) group is the quintessential protecting and directing group for this transformation. Its electron-withdrawing nature increases the kinetic acidity of the adjacent C2 protons. Furthermore, the carbonyl oxygen acts as a chelating agent, coordinating to the lithium cation of the organolithium base (e.g., sec-butyllithium) and directing the deprotonation to the C2 position with high regioselectivity.[8][9] This pre-complexation is crucial for achieving efficient and selective lithiation. The resulting 2-lithio-N-Boc-morpholine is a potent nucleophile that can be trapped with a wide array of electrophiles.[10][11]

Trustworthiness: A key challenge with this method is the potential instability of the lithiated intermediate, which can undergo ring-opening, especially at elevated temperatures.[8] Therefore, strict adherence to low-temperature conditions (typically -78 °C) is critical for protocol success. The self-validating nature of this protocol lies in the clean formation of the desired C2-substituted product upon electrophilic quench, which confirms the successful generation and trapping of the transient lithiated species.

Protocol 1: C2-Benzylation of N-Boc-Morpholine via Directed Lithiation

Principle: This protocol details the regioselective deprotonation of N-Boc-morpholine at the C2 position using sec-butyllithium (s-BuLi), followed by nucleophilic substitution with benzyl bromide to yield 2-benzyl-N-Boc-morpholine.

Materials & Reagents:

  • N-Boc-morpholine

  • sec-Butyllithium (s-BuLi) solution (e.g., 1.4 M in cyclohexane)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere of argon, add N-Boc-morpholine (1.0 equiv).

    • Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation (Deprotonation):

    • Slowly add s-BuLi solution (1.1 equiv) dropwise via syringe to the cooled, stirring solution. Maintain the internal temperature below -70 °C.

    • Expert Insight: A pale yellow color may develop, indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench:

    • In a separate, dry syringe, take up benzyl bromide (1.2 equiv).

    • Slowly add the benzyl bromide dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Troubleshooting:

  • Low Yield: May result from incomplete lithiation (ensure s-BuLi is properly titrated and added slowly) or degradation of the lithiated intermediate (maintain strict low-temperature control). Moisture in the reaction is a common culprit; ensure all glassware is oven-dried and solvents are anhydrous.

  • Formation of Side Products: Ring-opening can occur if the temperature rises.[8] Ensure the reaction remains at -78 °C until the electrophile is added.


}

Figure 1. N-Boc directed lithiation workflow.

Strategy 2: Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has revolutionized synthetic chemistry by enabling the generation of radical intermediates under exceptionally mild conditions.[12] This strategy is particularly effective for the functionalization of amines.

Expertise & Experience: The general mechanism involves the excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) by visible light.[13] The excited-state photocatalyst can then engage in a single-electron transfer (SET) with the morpholine substrate. For N-arylmorpholines, which are common substrates, the amine is oxidized to a radical cation. This intermediate is highly acidic at the C-H bonds alpha to the nitrogen. A mild base in the reaction medium can then facilitate deprotonation to generate a key α-amino radical. This nucleophilic radical can be intercepted by various radical traps or coupling partners to forge new C-C or C-heteroatom bonds at the C2 position.[14]

Trustworthiness: The power of this method lies in its high functional group tolerance and mild reaction conditions (often room temperature), avoiding the need for strong bases or pyrophoric reagents. The protocol's validity is confirmed by the selective formation of the C2-functionalized product, often with minimal side reactions. The choice of photocatalyst, solvent, and base is critical and must be optimized for a given transformation.

Protocol 2: Photoredox-Catalyzed C2-Arylation of N-Phenylmorpholine

Principle: This protocol describes the C2-arylation of N-phenylmorpholine with an electron-deficient arene using an iridium-based photocatalyst. The reaction proceeds via the formation of an α-amino radical, which undergoes coupling with the aryl partner.[14]

Materials & Reagents:

  • N-Phenylmorpholine

  • 4-Cyanopyridine (or other suitable electron-deficient arene)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) or similar photocatalyst

  • Sodium acetate (NaOAc) or another mild base

  • Anhydrous, degassed N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

  • Schlenk tubes or vials with screw caps and septa

  • Blue LED light source (e.g., 450 nm)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox or under a stream of argon, add N-phenylmorpholine (1.0 equiv), 4-cyanopyridine (1.5 equiv), fac-Ir(ppy)₃ (1-2 mol%), and NaOAc (2.0 equiv) to a Schlenk tube equipped with a stir bar.

    • Add anhydrous, degassed DMA (to achieve approx. 0.1 M concentration of the morpholine).

    • Seal the tube tightly with a cap.

  • Degassing (Crucial Step):

    • Expert Insight: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thorough degassing is essential.

    • Subject the sealed reaction mixture to 3-4 cycles of freeze-pump-thaw or sparge with argon for 20-30 minutes.

  • Irradiation:

    • Place the sealed reaction tube on a magnetic stirrer approximately 5-10 cm away from a blue LED light source.

    • To maintain a consistent temperature (usually ambient to slightly above), a small fan can be directed at the reaction setup.

    • Irradiate the stirring mixture for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up and Extraction:

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product via flash column chromatography on silica gel.

    • Confirm the structure and purity of the isolated product using standard analytical techniques (NMR, HRMS).

Troubleshooting:

  • No Reaction or Low Conversion: The most common issue is insufficient degassing. Ensure the reaction is truly anaerobic. Check the viability of the photocatalyst and the light source.

  • Complex Mixture of Products: May indicate over-oxidation or side reactions. Reaction time and catalyst loading may need optimization.


}

Figure 2. General photoredox cycle for C2-functionalization.

Other Key Strategies

While directed lithiation and photoredox catalysis represent two of the most versatile approaches, other powerful methods are available to the modern synthetic chemist.

  • Transition-Metal-Catalyzed C-H Activation: This strategy often employs palladium, rhodium, or ruthenium catalysts to directly functionalize C-H bonds.[15][16] While highly powerful, these methods can require specific directing groups and careful optimization to control regioselectivity, especially in complex molecules.[17][18]

  • Oxidative Methods via Iminium Ions: The in-situ generation of an endocyclic morpholinium iminium ion creates a potent electrophile at the C2 position. This intermediate can be formed through various oxidative methods and subsequently trapped by a wide range of nucleophiles.[19][20] This approach is particularly useful for introducing alkyl and aryl groups.

  • Enzymatic and Organocatalytic Methods: For enantioselective synthesis, biocatalytic approaches using engineered enzymes like cytochrome P450s are emerging as a frontier for asymmetric C-H functionalization.[21][22] Additionally, organocatalytic methods provide elegant pathways to construct chiral C2-functionalized morpholines from acyclic precursors, offering an alternative to direct functionalization.[4][23]

Comparative Summary of C2-Functionalization Strategies
StrategyKey IntermediateActivating PrincipleCommon ReagentsAdvantagesLimitations
Directed Lithiation α-Amino AnionIncreased C-H acidity by N-Boc groups-BuLi, LDA, Electrophiles (RX, R₂CO)Well-established, high-yielding, predictable regioselectivity.Requires cryogenic temperatures, strong bases, sensitive to moisture.[8]
Photoredox Catalysis α-Amino RadicalSingle-Electron Transfer (SET)Photocatalysts (Ir, Ru), light, radical trapsExceptionally mild conditions, high functional group tolerance.[12][24]Requires anaerobic conditions, can be substrate-dependent.
Iminium Ion Trapping Endocyclic Iminium IonOxidation of AmineOxidants (m-CPBA), hydride acceptors, nucleophilesAccess to a wide range of nucleophiles, protecting-group-free options.[19][20]Can lack regioselectivity, potential for over-oxidation.
Transition Metal C-H Activation Organometallic IntermediateC-H Insertion/MetallationPd, Rh, Ru catalysts, directing groups, oxidantsHigh atom economy, novel bond formations.[15][16]Catalyst cost, requires directing groups, optimization can be challenging.

Conclusion

The C2-functionalization of the morpholine ring is a critical capability for modern medicinal and synthetic chemistry. The choice of synthetic strategy is a multi-parameter decision, balancing factors such as substrate complexity, desired functionality, and scalability. The classic and robust directed lithiation approach provides a reliable route for introducing a variety of electrophiles. For milder conditions and unparalleled functional group tolerance, photoredox catalysis offers a state-of-the-art solution. By understanding the mechanistic underpinnings of these diverse methodologies, researchers can strategically design and execute the synthesis of novel, C2-functionalized morpholines, accelerating the discovery and development of next-generation therapeutics.

References

  • O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Tetrahedron Letters, 53(13), 1539-1542. [Link]

  • Seo, S., Slater, M., & Wulff, W. D. (2018). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Journal of the American Chemical Society. [Link]

  • Gogoi, P., Hazarika, S., & Barman, P. (2018). Redox-neutral functionalization of α-Csp3–H bonds of secondary cyclic amines: a highly atom-economical strategy for N-arylation/formal cross-dehydrogenative couplings. Green Chemistry. [Link]

  • McDonough, M. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Scilit. [Link]

  • Smith, M. W., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Tyagi, V., et al. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society. [Link]

  • Tyagi, V., et al. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society. [Link]

  • Fults, A., et al. (2024). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2024. [Link]

  • Ferreira, M. C., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. [Link]

  • Fults, A. C., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]

  • Sarpong, R., et al. (2019). Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. Molecules. [Link]

  • ResearchGate. (n.d.). The photoredox α‐amino C−H arylation toward morpholine functionalization. ResearchGate. [Link]

  • Kiseleva, E. A., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Catalysts. [Link]

  • S. Kour, S., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect. [Link]

  • Douglas, J. J., et al. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research. [Link]

  • Macmillan Group. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Princeton University. [Link]

  • Pellacani, L., & Tardella, P. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development. [Link]

  • Gacs, J., et al. (2022). Boosting photobioredox catalysis by morpholine electron donors under aerobic conditions. Catalysis Science & Technology. [Link]

  • Coldham, I. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Kiseleva, E. A., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. ResearchGate. [Link]

  • Bas, D., & France, S. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Coldham, I. (2014). Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines. White Rose eTheses Online. [Link]

  • Sadowski, J., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules. [Link]

  • Reddy, T. J., et al. (2005). Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. ResearchGate. [Link]

  • Macmillan Group. (2016). Photoredox Catalysis in Organic Chemistry. Princeton University. [Link]

  • McMurray, L., O'Hara, F., & Gaunt, M. J. (2011). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]

  • Maiti, D. (n.d.). Transition metal catalyzed C-H functionalization. dmaiti.com. [Link]

  • University of Amsterdam. (n.d.). Metal catalyzed C-H functionalization. HIMS - University of Amsterdam. [Link]

  • Gande, S. L., & Punji, B. (2022). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. ChemRxiv. [Link]

  • Coldham, I., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Paolillo, J. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. [Link]

  • Sadowski, J., et al. (2022). Lithiation of 2 and quenching with various electrophiles. ResearchGate. [Link]

  • Coldham, I., et al. (2016). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry. [Link]

  • Talk, R. A., et al. (2016). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. PubMed. [Link]

Sources

Application Notes and Protocols: Incorporation of Morpholine-2-Carboxamide into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and structural rigidity to bioactive molecules.[1][2] This guide provides a comprehensive overview of the strategic incorporation of morpholine-2-carboxamide into peptidomimetic structures. Peptidomimetics, which are designed to emulate the biological activity of peptides, offer enhanced stability and bioavailability over their natural counterparts.[3] The integration of the morpholine-2-carboxamide moiety can serve as a potent strategy to constrain peptide backbone conformation, often mimicking critical secondary structures like β-turns, thereby enhancing receptor affinity and proteolytic resistance.[3][4] This document details both solid-phase and solution-phase synthetic protocols, explores the structural and functional implications of this modification, and presents a case study to illustrate its application in drug discovery.

Introduction: The Rationale for Morpholine-2-Carboxamide in Peptidomimetic Design

Peptides are exquisite signaling molecules, yet their therapeutic potential is often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics address these limitations by introducing non-peptidic elements that retain the essential pharmacophoric features of the parent peptide while improving its drug-like properties. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is a particularly advantageous scaffold in this context.[1][2] Its inclusion can enhance aqueous solubility and improve permeability across the blood-brain barrier, a critical attribute for CNS-targeted therapeutics.[2][5]

Specifically, the morpholine-2-carboxamide unit offers a unique combination of features:

  • Conformational Constraint: The cyclic nature of the morpholine ring restricts the rotational freedom of the peptide backbone, pre-organizing the molecule into a bioactive conformation. This can lead to a significant increase in binding affinity for the target receptor by reducing the entropic penalty of binding.

  • β-Turn Mimicry: The stereochemistry at the C2 and C5 positions of the morpholine ring can be controlled to mimic the i+1 and i+2 residues of a β-turn, a common recognition motif in protein-protein interactions.[3][4]

  • Enhanced Proteolytic Stability: The non-natural amide bond involving the morpholine nitrogen is resistant to cleavage by endogenous proteases, thereby extending the in vivo half-life of the peptidomimetic.

  • Scaffold for Diversity: The morpholine ring serves as a versatile scaffold from which to project side-chain functionalities in precise three-dimensional orientations, enabling the exploration of structure-activity relationships (SAR).[6][7]

The following sections will provide detailed protocols for the synthesis and application of this valuable building block in peptidomimetic drug discovery.

Synthetic Strategies for Incorporation

The incorporation of morpholine-2-carboxamide into a peptide sequence can be achieved through both solid-phase and solution-phase methodologies. The choice of strategy often depends on the desired scale of synthesis, the complexity of the target molecule, and the available resources.

Solid-Phase Synthesis Protocol

Solid-phase peptide synthesis (SPPS) offers the advantage of simplified purification and the potential for automation, making it ideal for the rapid generation of compound libraries.[8][9][10] The following protocol outlines a general procedure using Fmoc-based chemistry.

Workflow for Solid-Phase Synthesis

Solid-Phase Synthesis Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection_1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection_1 AA_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotection_1->AA_Coupling Fmoc_Deprotection_2 4. Fmoc Deprotection AA_Coupling->Fmoc_Deprotection_2 Morpholine_Coupling 5. Morpholine-2-Carboxamide Coupling (Fmoc-Morpholine-2-COOH, Coupling Reagent) Fmoc_Deprotection_2->Morpholine_Coupling Fmoc_Deprotection_3 6. Fmoc Deprotection Morpholine_Coupling->Fmoc_Deprotection_3 Chain_Elongation 7. Further Chain Elongation Fmoc_Deprotection_3->Chain_Elongation Cleavage 8. Cleavage and Deprotection (e.g., TFA Cocktail) Chain_Elongation->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Characterization 10. Characterization (LC-MS, NMR) Purification->Characterization Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Morpholine-Containing Peptidomimetic Unbound Peptide Multiple Conformations (High Entropy) Receptor Receptor Binding Site Unbound Peptide->Receptor High Entropic Penalty Pre-organized Mimetic Restricted Conformation (Low Entropy) Pre-organized Mimetic->Receptor Low Entropic Penalty (Higher Affinity)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Morpholine-2-carboxamide 2HCl Solubility in Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, the most frequent support ticket I receive regarding polar intermediates—specifically morpholine-2-carboxamide dihydrochloride (2HCl) —is complete insolubility or "crashing out" in organic solvents.

This guide provides an in-depth mechanistic breakdown, structured troubleshooting protocols, and FAQs to help you successfully manipulate this molecule in the lab.

Diagnostic Overview: The Solvation Barrier

When you encounter persistent suspensions of morpholine-2-carboxamide 2HCl in dichloromethane (DCM), the failure is thermodynamic, not kinetic. Heating the reaction will not force dissolution.

Morpholine-2-carboxamide 2HCl exists as a highly polar, ionic crystalline lattice. DCM is a volatile, "borderline" polar aprotic solvent with a low dielectric constant (ε = 9.08)[1]. Because DCM fundamentally lacks hydrogen-bond donating or accepting capabilities, it is utterly incapable of solvating the immense lattice energy of a bis-hydrochloride salt[2]. To achieve a homogeneous DCM solution, the thermodynamic barrier must be circumvented by converting the molecule into its neutral "freebase" form[3].

Table 1: Physicochemical Context of Solvation

PropertyDichloromethane (DCM)Morpholine-2-carboxamide 2HClMorpholine-2-carboxamide (Freebase)
Dielectric Constant (ε) 9.08[1]N/A (Ionic Solid)N/A (Polar Organic)
Hydrogen Bonding None (Aprotic)Strong (Donor/Acceptor)Moderate (Donor/Acceptor)
Physical State LiquidCrystalline SolidAmorphous Solid/Oil
Solubility in DCM Miscible< 0.1 mg/mL (Insoluble) > 50 mg/mL (Highly Soluble)
Strategic Workflow: Bypassing the Aqueous Trap

For most amine salts, chemists typically perform an aqueous basic workup (e.g., mixing with 10 N NaOH) and extract into DCM[4]. Do not do this for morpholine-2-carboxamide. The freebase form of this small, highly polar molecule (MW ~130.14 g/mol ) is overwhelmingly hydrophilic. An aqueous extraction will lead to near-total loss of the product into the water layer. You must use non-aqueous freebasing strategies [5].

SolubilityTroubleshooting Start Morpholine-2-carboxamide 2HCl in DCM (Insoluble) Decision Select Freebasing Strategy Start->Decision MethodA Method A: Homogeneous (Add TEA or DIPEA) Decision->MethodA In-situ use MethodB Method B: Heterogeneous (Add K2CO3 or Basic Resin) Decision->MethodB Isolation needed OutcomeA Soluble Freebase + Soluble TEA·HCl (Proceed Direct to Reaction) MethodA->OutcomeA OutcomeB Filter Inorganic Salts (Pure Freebase in DCM) MethodB->OutcomeB

Decision workflow for resolving morpholine-2-carboxamide 2HCl insolubility in DCM.

Self-Validating Experimental Protocols
Protocol 1: Heterogeneous Non-Aqueous Freebasing (For Product Isolation)

Causality: By utilizing an insoluble inorganic base, the liberated HCl is permanently sequestered in the solid phase (as KCl). The pure, neutral morpholine-2-carboxamide easily partitions into the DCM phase.

  • Suspend: Add 1.0 mmol of morpholine-2-carboxamide 2HCl to 10 mL of anhydrous DCM in a round-bottom flask.

  • Phase-Transfer Activation: Add 0.5 mL of anhydrous Methanol. Mechanistic Note: The 2HCl salt has slightly higher solubility in protic environments. This trace methanol acts as a necessary bridge, partially solubilizing the salt to allow reaction with the solid base.

  • Basify: Add 3.0 mmol (an excess) of finely powdered, anhydrous Potassium Carbonate (

    
    ) or Amberlyst A21 basic ion-exchange resin.
    
  • Agitate: Stir vigorously at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: The nature of the suspension will visually change from a dense crystalline powder to a fine, sandy dispersion (indicating the formation of KCl).

  • Filter & Isolate: Vacuum filter the suspension through a Celite pad to catch the fine inorganic salts. Evaporate the filtrate to yield the pure, DCM-soluble morpholine-2-carboxamide freebase.

Protocol 2: Homogeneous In-Situ Freebasing (For One-Pot Reactions)

Causality: If your goal is to immediately utilize the amine in an amide coupling or alkylation, isolation is unnecessary[5]. A soluble tertiary amine will rapidly rip the protons from the morpholine core.

  • Suspend: Add 1.0 mmol of the 2HCl salt to 10 mL of DCM.

  • Neutralize: Dropwise, add 2.2 to 2.5 mmol of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Observe: Stir for 5–10 minutes.

    • Self-Validation Checkpoint: Triethylamine hydrochloride (TEA·HCl) is surprisingly highly soluble in DCM. Your heterogeneous, cloudy suspension will rapidly become a beautifully clear, homogeneous solution. This is your immediate visual proof that the morpholine freebase has been generated.

  • Proceed: Directly add your electrophile or coupling reagents to the solution.

Frequently Asked Questions (FAQs)

Q: Why does my compound "oil out" when I try to dissolve it in a DCM/Methanol mixture without adding a base? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystal lattice is broken by the protic methanol, but the overall dielectric constant of the bulk solvent mixture is still far too low to solvate the massive concentration of the bis-hydrochloride salt[3]. Instead of dissolving homogeneously, the salt melts into a separate, highly concentrated ionic liquid phase at the bottom of the flask. You must neutralize the salt to fix this.

Q: Can I just use an aqueous sodium hydroxide (NaOH) wash to freebase it? A: We strongly advise against this. While basic aqueous extractions are standard for hydrophobic amines, morpholine-2-carboxamide is extremely small and polar. Its partition coefficient (


) heavily favors the aqueous layer. If you use 10 N NaOH[4] and extract with DCM, your recovery yield will be dismal because the neutral freebase is still exceptionally water-soluble. Protocol 1 safely prevents this mass loss.

Q: Does it matter that this is a secondary amine? Are tertiary amine hydrochlorides more soluble in DCM? A: In practical terms, no. While some long-chain primary amine hydrochlorides exhibit peculiar partitioning into DCM, small-molecule secondary and tertiary amine hydrochlorides are generally universally insoluble in neat DCM. The dominant factor preventing dissolution is the high ratio of ionic charge to molecular mass, which a low-polarity solvent like DCM cannot overcome[2].

Q: I used Protocol 2 (TEA in-situ) to get a clear solution, but my downstream amide coupling failed. Why? A: Although TEA·HCl is soluble in DCM (giving you a clear solution), the presence of the massive amount of TEA·HCl by-product can interfere with highly sensitive electrophiles or certain coupling agents. If your downstream chemistry is failing, switch to Protocol 1 to completely physically remove the chloride salts before moving forward.

References
  • [2] Polar Protic? Polar Aprotic? Nonpolar? All About Solvents, Master Organic Chemistry. 2

  • [1] Common Solvents Used in Organic Chemistry: Table of Properties, Organicchemistrydata.org. 1

  • [3] How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents, Benchchem.3

  • [4] Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride, Benchchem. 4

  • washes and extractions, Sciencemadness Discussion Board.

  • [5] One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts, ChemRxiv.5

Sources

Technical Support Center: Troubleshooting Racemization in Morpholine-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers encounter critical stereochemical failures when working with morpholine-2-carboxylic acid derivatives. Because the morpholine ring is a high-value scaffold in the development of reboxetine analogs and prokineticin receptor antagonists[1][2], maintaining enantiomeric purity at the C2 position is non-negotiable.

This guide moves beyond generic protocols to address the specific chemical causality behind epimerization, providing self-validating workflows to guarantee stereochemical integrity during amidation.

Part 1: The Mechanistic Root Cause of Racemization

Q: Why does my enantiopure morpholine-2-carboxylic acid completely racemize during standard EDC/DIPEA or HATU coupling?

A: The racemization is driven by the unique electronic environment of the morpholine C2 stereocenter. The


-proton is flanked by an electron-withdrawing carboxyl group and the strongly electronegative endocyclic oxygen atom[3][4]. This combination makes the 

-proton exceptionally acidic.

When you activate the carboxylic acid (e.g., forming an O-acylisourea intermediate with EDC or an active ester with HATU), you dramatically increase this acidity. If your reaction contains a relatively strong, nucleophilic base like DIPEA or Triethylamine (TEA), the base will rapidly abstract the


-proton before the amine can couple. This abstraction yields a planar enolate (or transient ketene) intermediate. Once the enolate planarizes, stereochemical information is destroyed, resulting in a racemic morpholine-2-carboxamide upon amine addition[3][4].

G cluster_0 Pathway A: Epimerization (Excess Base / Slow Amine Attack) cluster_1 Pathway B: Stereoretention (Optimized Reagents) A1 Activated Morpholine-2-COOH (Chiral Center) A2 Alpha-Proton Abstraction A1->A2 Strong Base (DIPEA/Et3N) A3 Planar Enolate Intermediate (Stereocenter Lost) A2->A3 H+ loss A4 Racemic Amide (R/S Mixture) A3->A4 Amine Attack B1 Activated Morpholine-2-COOH (Chiral Center) B2 Highly Reactive Active Ester (T3P / Oxyma) B1->B2 T3P or DIC/Oxyma B3 Enantiopure Amide (Stereocenter Retained) B2->B3 Rapid Amine Attack (Outcompetes Deprotonation)

Kinetic competition between base-catalyzed epimerization and the desired nucleophilic attack.

Part 2: Reagent Selection & Optimization

Q: How do I select a coupling system that suppresses this pathway?

A: You must manipulate the kinetics of the reaction: accelerate the rate of nucleophilic attack while completely removing strong bases that promote enolization. The industry gold-standards for epimerization-prone substrates are T3P with Pyridine [4][5] and DIC with OxymaPure [6][7].

  • T3P (Propylphosphonic Anhydride) + Pyridine: T3P is exceptionally effective at minimizing racemization on sensitive substrates[8]. Pyridine acts as a weak base—just strong enough to sequester reaction byproducts and drive the coupling, but too weak to aggressively abstract the activated C2

    
    -proton[4].
    
  • DIC + OxymaPure: Oxyma[ethyl 2-cyano-2-(hydroxyimino)acetate] replaces traditional, explosion-prone benzotriazoles (HOBt/HOAt)[7]. OxymaPure forms an overwhelmingly reactive ester that gets intercepted by the incoming amine much faster than any competing enolization can occur, enabling coupling without measurable racemization[6][9].

Quantitative System Comparison
Coupling SystemRelative Racemization RiskActivation KineticsPreferred BaseByproduct Removal
EDC / HOBt High (Oxazolone/Enolate prone)ModerateDIPEA / NMMAqueous wash
HATU Very High (Strong activation)Very FastDIPEAChromatography needed
DIC / OxymaPure Very Low Extremely Fast None or CollidineSoluble, simple wash
T3P / Pyridine Exceptionally Low Fast Pyridine100% Water-soluble

Part 3: Step-by-Step Troubleshooting Protocols

A robust protocol must be a self-validating system . The following methodologies are engineered so that visual and physical cues immediately confirm if the reaction parameters are safely within the bounds of stereoretention.

Protocol A: T3P-Mediated Amidation Workflow (Zero-Epimerization)

Use this workflow for scale-up or when reacting with moderate-to-poor nucleophiles (like anilines)[4].

Self-Validating Cue: T3P byproducts are completely water-soluble[8]. If an emulsion forms during the aqueous quench, it indicates incomplete conversion or an unreacted lipophilic amine, instantly alerting you to a kinetic stall.

  • Substrate Preparation: Dissolve the enantiopure N-Boc-morpholine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous ethyl acetate (EtOAc) or 2-MeTHF. Concentration should be roughly 0.2 M.

  • Base Addition: Add Pyridine (3.0 eq) to the stirring solution. Do not substitute with DIPEA or TEA, as their higher pKa directly triggers C2 enolization[4][5].

  • Thermal Control: Plunge the reaction flask into a cooling bath to reach strictly 0 °C to 5 °C.

  • T3P Introduction: Dropwise, add a 50% w/w solution of T3P in EtOAc (1.5 eq) over 15 minutes[8]. The controlled addition rate prevents transient thermal spikes that could accelerate proton abstraction.

  • Coupling Phase: Remove the cooling bath after 30 minutes. Allow the reaction to stir at ambient temperature for 4 to 12 hours.

  • Aqueous Quench & Isolation: Quench the reaction with 0.5 M aqueous HCl (3 volumes)[4]. This critical step strips the pyridine and completely dissolves the benign cyclic phosphonate byproducts[5][8]. Extract the organic layer, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol B: DIC/OxymaPure Activation Workflow

Use this workflow when dealing with sterically hindered amines or when avoiding bases entirely.

Self-Validating Cue: The OxymaPure activation complex exhibits a distinct colorimetric shift. The solution often turns a clear, yellowish-green as the active ester forms[7]. If the solution remains colorless upon DIC addition, activation has failed.

  • Pre-activation: Dissolve the morpholine-2-carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or an optimal aprotic solvent[10].

  • Activation: Cool the solution to 0 °C. Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise. Stir for 5–10 minutes. Watch for the subtle color change indicating the formation of the highly reactive Oxyma ester[7].

  • Amidation: Add the target amine (1.05 eq) directly to the reaction. Stir at 0 °C for 1 hour, then warm to room temperature.

  • Workup: Because Oxyma derivatives have exceptional physicochemical water solubility[9][10], washing the organic phase with a simple basic aqueous solution (e.g., 5% Na₂CO₃) efficiently removes the oxime byproducts and unreacted reagents[9].

Part 4: FAQs for Edge Cases

Q: I am forced to use a highly hindered, non-nucleophilic amine, and even T3P is resulting in ~10% racemization. What can I do? A: When the nucleophile is severely hindered, the lifetime of the activated carboxylic acid is dangerously prolonged. In this state, even weak bases (like pyridine) eventually abstract the C2


-proton[4]. To solve this:
  • Shift entirely to a strictly base-free DIC/OxymaPure system[6].

  • Alternatively, synthesize a completely base-free Symmetric Anhydride of the morpholine-2-carboxylic acid first, isolate it, and then react it directly with your hindered amine at elevated temperatures without any base present.

Q: Can I use PyBOP or HATU if I drop the temperature to -78 °C? A: We strongly advise against this. While cryogenic temperatures slow the rate of enolization, HATU requires a tertiary amine (DIPEA) to function properly. The local concentration of DIPEA during the mixing phase will still yield unacceptable levels of racemization for a substrate as sensitive as morpholine-2-carboxylic acid[3][4]. T3P or Oxyma systems are fundamentally safer due to their reaction mechanics, not just thermal control.

References

Sources

Validation & Comparative

Comprehensive Application Guide: Solid-State Characterization and X-Ray Crystallography of Morpholine-2-Carboxamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Strategic Rationale

As a privileged chiral scaffold, morpholine-2-carboxamide is a fundamental building block in modern medicinal chemistry. Its precise three-dimensional geometry dictates target engagement in several critical therapeutic areas, including the development of TLR7/8 antagonists for autoimmune diseases[1],[2], cis-substituted SSTR4 agonists for neurological disorders[3], and consensus inhibitors targeting SARS-CoV-2 Mpro[4].

However, achieving high-resolution structural data for this scaffold is notoriously difficult. The free base of morpholine-2-carboxamide frequently presents as a low-melting, hygroscopic solid or viscous oil, complicating isolation and downstream formulation. Consequently, translating the free base into a crystalline salt is a non-negotiable step for rigorous structural validation and active pharmaceutical ingredient (API) handleability. This guide objectively compares the crystallographic performance of various morpholine-2-carboxamide salt forms, detailing the causality behind salt selection and providing self-validating protocols for Single-Crystal X-Ray Diffraction (SCXRD).

Mechanistic Foundations: The Causality of Salt Selection

The morpholine-2-carboxamide molecule contains a secondary amine within the morpholine ring (pKa ~8.3) and a terminal primary amide. This dual functionality presents unique opportunities for hydrogen bonding but also makes the free lattice susceptible to moisture absorption.

  • The Hydrochloride (HCl) Advantage: Protonating the morpholine nitrogen with a small, strong acid like HCl creates a superior solid-state architecture. The resulting chloride anion serves as a multi-directional hydrogen-bond acceptor. It tightly bridges the protonated morpholine nitrogen (

    
    ) and the carboxamide protons (
    
    
    
    ), locking the molecules into a rigid, highly ordered 3D lattice. This structural rigidity minimizes thermal motion and significantly reduces hygroscopicity[5].
  • The Trifluoroacetate (TFA) Limitation: While TFA is frequently used in preparative HPLC purification, yielding the TFA salt, it is crystallographically inferior. The bulky trifluoromethyl (

    
    ) group exhibits continuous rotational disorder at room temperature. This intrinsic dynamic disorder disrupts regular packing, resulting in large atomic thermal ellipsoids, poor high-angle diffraction limits, and deliquescence under ambient humidity.
    

Mechanism FreeBase Morpholine Nitrogen (pKa ~8.3) HCl HCl Addition (Strong Acid) FreeBase->HCl Controlled Protonation Coordination Chloride Coordination (N-H···Cl-) HCl->Coordination Ionic Pairing Network Carboxamide Participation (Amide-Chloride Network) Coordination->Network H-Bond Propagation Lattice Rigid 3D Lattice (High Stability, Low R-factor) Network->Lattice Lattice Stabilization

Caption: Causal mechanism of morphological stabilization via target salt coordination.

Quantitative Comparison: Crystallographic Performance

To objectively evaluate solid-state alternatives, we must look at their derived single-crystal parameters. The table below compares the typical crystallographic performance of the free base against its corresponding HCl and TFA salts.

Crystallographic ParameterFree Base (Reference)Hydrochloride (HCl) SaltTrifluoroacetate (TFA) Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group



Packing Efficiency (

)
242 (Often disordered)
Primary H-Bond Motif Amide dimer (

)
Extensive 3D (

,

)
Weak, disrupted by

rotation
Thermal Ellipsoids Moderate / IsotropicSmall / Highly AnisotropicLarge / Unresolved at

Final

Factor (

)
~0.065< 0.040 > 0.085
Flack Parameter Accuracy Poor (No anomalous scatterer)Excellent (~0.01) Poor (High structural noise)
Solid-State Stability HygroscopicNon-hygroscopic / Bench-stable Deliquescent

Data Interpretation: The HCl salt significantly outperforms alternatives in both data quality (


 factor) and absolute stereochemical resolution (Flack parameter), which is essential for validating the exact spatial arrangement of therapeutic compounds[2],[6].

Validated Experimental Methodologies

To ensure reproducibility, the following self-validating protocols outline the exact steps required to isolate and resolve morpholine-2-carboxamide salts.

Protocol A: Salt Formation and Vapor Diffusion Crystallization

Vapor diffusion is the method of choice here; unlike rapid cooling, it promotes the slow growth necessary for X-ray quality single crystals.

  • Dissolution: Dissolve 50 mg of morpholine-2-carboxamide free base in 1.0 mL of anhydrous methanol in a small inner vial.

  • Protonation: Add 1.05 equivalents of ethereal HCl (2M) dropwise while stirring.

  • Diffusion Setup: Place the uncapped inner vial into a larger outer vial containing 4.0 mL of an antisolvent (e.g., diethyl ether or pentane). Seal the outer vial tightly.

  • Incubation: Store at 4°C undisturbed for 3–7 days.

  • Self-Validation Check: Extract an aliquot of the resulting solids and examine under a polarized light microscope (PLM). Causality of validation: If the solid appears entirely dark upon rotating the cross-polarizers, it is amorphous. Birefringence (colorful flashes) definitively confirms the formation of an anisotropic crystalline lattice suitable for SCXRD[7].

Protocol B: SCXRD Data Acquisition and Absolute Structure Refinement
  • Crystal Mounting: Select a birefringent crystal (approx. 0.1 x 0.1 x 0.4 mm) and mount it on a MiTeGen loop using perfluoropolyether oil to prevent environmental degradation.

  • Source Selection (Crucial Step): Utilize a Cu

    
     X-ray source (
    
    
    
    Å) rather than Mo
    
    
    . Causality: Morpholine-2-carboxamide lacks heavy atoms. Cu
    
    
    radiation strongly enhances the anomalous scattering cross-section of oxygen and nitrogen compared to Mo
    
    
    . This enhancement is physically required to mathematically calculate a statistically significant Flack parameter for absolute stereochemistry confirmation[2].
  • Data Collection: Collect data at 100 K utilizing an Oxford Cryosystem to freeze any residual thermal motion.

  • Self-Validation Check (Integration): During raw data integration (e.g., using CrysAlisPro), strictly monitor the internal merging

    
    -factor (
    
    
    
    ). Validation: An
    
    
    confirms excellent internal symmetry and proves that the crystal possesses sufficient diffracting power without significant twinning.
  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[6].
    

Workflow Step1 API Free Base Synthesis Step2 Salt Screening (Ethereal HCl) Step1->Step2 Step3 Vapor Diffusion (PLM Validation) Step2->Step3 Step4 SCXRD Acquisition (Cu Kα Source) Step3->Step4 Step5 Structure Refinement (SHELXL) Step4->Step5

Caption: Self-validating technical workflow from free base API synthesis to absolute stereochemical refinement.

Conclusion

For researchers optimizing morpholine-2-carboxamide derivatives, structural elucidation is the bottleneck for downstream formulation. While the free base and TFA salts represent common synthetic intermediates, X-ray crystallographic data decisively proves that transition to a hydrochloride salt provides a vastly superior thermodynamic sink. The chloride-mediated hydrogen-bonding network resolves thermal disorder, allowing for atomic-level precision of stereocenters via Cu


 diffraction, ensuring the molecular integrity required for target drug discovery.

References

  • 7YTX: Crystal structure of TLR8 in complex with its antagonist - RCSB PDB, rcsb.org,
  • Morpholine-2-carboxamide Dihydrochloride|RUO - Benchchem, benchchem.com,
  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1, googleapis.com,
  • US20250100981A1 - Cis-substituted 5-(hydroxymethyl)
  • Consensus Pharmacophore Strategy For Identifying Novel SARS-Cov-2 Mpro Inhibitors from Large Chemical Libraries - ACS Public
  • Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Comput
  • US8853235B2 - Polymorphs and salts of a kinase inhibitor - Google P

Sources

Safety Operating Guide

Personal protective equipment for handling morpholine-2-carboxamide dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for Morpholine-2-Carboxamide Dihydrochloride

As a chemical intermediate frequently utilized in drug discovery and development, morpholine-2-carboxamide dihydrochloride (CAS: 1185296-76-7) presents unique handling challenges. Because it is manufactured and distributed as a finely milled powder, the risk of aerosolization and static-cling is high. Furthermore, its dihydrochloride salt form readily dissociates upon contact with moisture—including human sweat or the mucous membranes of the respiratory tract—leading to acute, localized pH shifts that can cause severe irritation or damage[1].

This guide provides a causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe handling, dissolution, and disposal protocols. It is designed to establish a self-validating safety system for researchers handling this API (Active Pharmaceutical Ingredient) scaffold.

Hazard Profiling & Physicochemical Properties

Understanding the physicochemical nature of a compound is the first step in engineering a proper defense. Morpholine-2-carboxamide dihydrochloride is not just a standard organic molecule; it is an amine salt that exhibits hygroscopic tendencies.

Table 1: Hazard & Physicochemical Profile

ParameterSpecification / DataMechanistic Consequence
Physical State Crystalline Solid / PowderHigh risk of static charge during spatulation; potential for airborne particulate suspension.
GHS Hazard: H302 Harmful if swallowedRequires strict spatial segregation between the handling area and break areas.
GHS Hazard: H315 Causes skin irritationExothermic or acidic dissociation upon contact with skin moisture requires impermeable barriers.
GHS Hazard: H318/319 Serious eye damage/irritationDirect contact with ocular fluid causes rapid acidic tissue damage; mandates complete ocular sealing[1].
Storage Inert atmosphere, Room TempHydrolysis prevention; requires handling in dry conditions or immediate sealing post-use.

Strategic PPE Matrix (Causality-Driven)

Standard laboratory PPE is insufficient for handling highly reactive, powdered amine salts. The selection below is based on the compounding risks of the molecule's physical state and GHS hazard codes[2][3].

  • Ocular Protection: Unvented Chemical Splash Goggles or Face Shield.

    • The Causality: Safety glasses with side shields protect against ballistic hazards but fail against airborne dust. Because of the H318 (Severe Eye Damage) designation, unvented goggles must be worn to prevent aerosolized particles from settling on the ocular mucosa[1][4].

  • Dermal Protection: Double Nitrile Gloves (ASTM D-6978 tested) and Disposable Tyvek/Polypropylene Sleeves.

    • The Causality: The outer glove acts as the primary sacrificial barrier against chemical deposition. If the outer glove is contaminated or breached by static-clinging powder, it can be safely doffed inside the containment hood, leaving the inner glove intact for safe egress[3][5]. Nitrile is required due to its resistance to the acidic nature of the dissolved salt.

  • Respiratory Protection: N95/P100 Particulate Respirator (if handled outside a BSC) or Class II Biological Safety Cabinet (BSC).

    • The Causality: The primary route of unintended exposure for powdered salts is inhalation during weighing. Handling must ideally occur within a Class II BSC or designated fume hood to utilize negative pressure containment. If a hood is unavailable or disabled, an N95 or P100 respirator is strictly mandatory to trap particulates before they reach the respiratory tract[2][3].

Operational Protocols: Weighing and Handling

This protocol acts as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.

Protocol A: Pre-Operation & Weighing
  • Airflow Verification: Turn on the fume hood or Class II BSC. Hold a piece of delicate task wipe (Kimwipe) at the sash opening to visually confirm negative airflow into the hood[4]. Do not proceed if the wipe is not pulled inward.

  • Static Mitigation: Wipe the exterior of the morpholine-2-carboxamide dihydrochloride container and the analytical balance with an anti-static cloth. This prevents the powder from "jumping" due to static electricity during transfer.

  • PPE Donning: Don a fastened lab coat, safety goggles, and two pairs of nitrile gloves. Ensure the inner glove sits under the lab coat cuff, and the outer glove extends over the cuff.

  • Transfer: Open the primary container only when fully inside the hood. Use a grounded, anti-static micro-spatula to transfer the solid.

  • Decontamination of Primary Vessel: Before removing the stock bottle from the hood, wipe the exterior of the bottle with a damp towel to capture any fugitive dust.

Protocol B: Dissolution & Liquid Handling
  • Solvent Addition: Add the designated solvent (e.g., DMSO or aqueous buffer) to the weighed powder inside the hood.

  • Venting: Because dissolution of dihydrochloride salts can occasionally be mildly exothermic or evolve trace gases depending on the solvent, do not immediately seal the vial. Allow 30 seconds for equilibration before capping.

  • Verification: Check the exterior of the dissolution vial for powder residue. Wipe with a solvent-dampened cloth prior to transferring the sealed vial to the assay station.

Workflow Visualization

HandlingWorkflow Start Initiate Weighing Protocol PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood / BSC (Verify Negative Pressure) PPE->Hood Weigh Weighing & Dissolution (Use Anti-Static Spatula) Hood->Weigh SpillCheck Did a Powder Spill Occur? Weigh->SpillCheck SpillResponse Spill Response (Wipe with Damp Cloth, Do Not Sweep Dry) SpillCheck->SpillResponse Yes Decon Decontaminate Workspace (Wipe tools & surfaces) SpillCheck->Decon No Waste Dispose in RCRA Container (Label: Hazardous Waste) SpillResponse->Waste Decon->Waste End Protocol Complete Waste->End

Fig 1. Operational workflow for the safe handling, weighing, and spill response of hazardous APIs.

Chemical Waste Disposal and Environmental Compliance

Improper disposal of chlorinated amine salts can lead to severe environmental contamination and compliance violations. Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and equivalent international COSHH standards, strict waste management protocols must be enforced[6][7].

Waste Segregation & Containment:

  • Do Not Drain Dispose: Despite its solubility, morpholine-2-carboxamide dihydrochloride solutions must not be poured down the sanitary sewer[7][8]. The molecule can disrupt wastewater biological treatments and poses aquatic toxicity risks.

  • Container Compatibility: Collect solid and liquid waste in chemically compatible, leak-proof High-Density Polyethylene (HDPE) containers. Avoid steel or metal containers, as the acidic chloride nature of the waste can induce corrosion[8][9].

  • Headspace Management: Fill waste containers to no more than 90% capacity to allow for potential gas expansion[8][9].

Labeling and Storage (Satellite Accumulation Area):

  • All waste containers must be clearly labeled using the full chemical name: Morpholine-2-carboxamide dihydrochloride waste. Do not use abbreviations, acronyms, or chemical formulas, as this violates Hazard Communication Standards[7].

  • Store within a designated Satellite Accumulation Area (SAA) under direct supervision, and ensure containers remain tightly closed unless actively adding waste[8].

References

  • Sigma-Aldrich. "Morpholine-2-carboxamide hydrochloride | 1185296-76-7 - Sigma-Aldrich." sigmaaldrich.com. Available:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxcYxFL398rPuB2oOq6HcpEuAY-VjPvH1y-r8ZyCVXhNVqJyVmi4unXr0VwVprmLAU_-KLqQfcVayFdvN7rBl36YPo3jP-CK5nIFaJ0M2HNmiy5Zk4SgcP6gYEkaZpKPp6WcCVcK4scVd1uuvQLCKGkzwwPNXdRdQs5uLpY1JYjxzWj3vjw_0WDg==]
  • PubChem. "Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem." nih.gov. Available:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLK5AWtjtMPh1xjWK-GfLBCKYjjUApzabxxALxr1pkGsUXH7PFSfZjDLDMG9YYzdmBquhU2S-zAH5zcDheNiWaydnxo-dNJe3gAmJQ7O-VArNZdfpAzeipc6W2VaQWqO8c6_EEedo0DjmUm3Wg2XMhtUW_i3B3y2-KqgXMN3T_VFw=]
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health." danielshealth.com. Available:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgGBot1iTtJ2_erhp1qCGRmBxWuwwoplOFrlEasxMitKtcmw87lkG3bMGWKJ4vshQmwOi3dYBU3CKOt_NxDBzs-hgH2mD2DB9iTl-UMyloIoXhlst6p7He280MM90fGhTqKPVi-hZlc3s8izpgR01kT3PKNJlq71YpmYvsHemP2uI0bB5rsIOEhMZN4j15KAfrY_-q73TPjGLRltxrpCg3Zg==]
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines | Central Washington University." cwu.edu. Available:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfwsUIPSgzijhSUaEpthLSdKGBEmLLwUabcGeeKcgO9SoludhXwJzRwkVX00585V-8ov7-JLPZuJ-oi-Och8dh4hhZarMx8s89PnRXsqm-yLDPzzxrXZcTg4_2xedjpq_mtw40Xd1j50vGtxtSOiuqD7BqvTiXEtFSPMRvC6q1TnZ6B63zPW5ZDRVixYCYICeCXCnKWuWiY2HHpEvI1OT9gx1qPXAuYeHlMcWjxqdeLIgTK9zAymcfQXpje1lqpsbj1QyqUhAk5etzHNb2jVmgP4dA2p1Wh_QFYTki]
  • Case Western Reserve University. "How to Dispose of Chemical Waste | Environmental Health and Safety." case.edu. Available:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0RCYppvgqRerQaPpLCJdRgLua11t85HFfRw8rYS6o7VH2jUmyi5Ra2fQ1MR2rBawnbtCxwfRsteqfUROhQDGRzT5IBnH6FJb_Lpejh_QvwhIVaZaz-lTRgkXwCPtUs_KgWzP-6E_hpJHruOMrMorkmX_tT6EM8whrgLExN2rn8vUml-WtCajiBk3nO_l9A4OYKRiCeqvb]
  • American Industrial Hygiene Association. "Hazardous Drugs." aiha.org. Available:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuf5n9YfW4EGOE-6cxyQ3jeKSaN83APo4g_bNIFbBXKRUEwwBS0CgB-RtrDvdS8_5_ogSm7W5tJ4H221zpwAQ0b2tIn2yMdMgfuC6axIPsVODy8EB-8zEJnsRZPcOvVoL9MOyLzj9mrQ==]
  • Duke Occupational & Environmental Safety Office. "Safe Handling of Hazardous Drugs." duke.edu. Available:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4nBBo_RUwiZeplOX9eM44NZ9gwVj7GaGHTekKwWUieb7W_9YoQvdwRoDMqoLS7CJ8KL4FyhCkiK_OfmWalXhCEmcqbUkD-h8_lBue3kbPHKM_ivQcw37TSZgRwCBviQla5ItFPvZnzeN6QcaM8mgCv66Xv-sJSNmtNg_WfAwG]
  • WorkSafeBC. "Safe Work Practices for Handling Hazardous Drugs | WorkSafeBC." worksafebc.com. Available:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENxsh8b49OKleysys0bbJ_5AYAj1mRSkjyACYhd_ldCtiu8xsFGI_QLH7KGMfO3PMlQZL7C1UoAj4YT0k9b79WMyfycB1lAQChOA9APcX2CNeC_c-c2j074r3dHG4bjrL2pXE_m8E_TyMZvoR9LbTRuXdRDEqmYOweFqQJuG3EjCbts72NZzGuubaWG_Y0VCscCddsQqGsCkhghcTaCQwXBGhKXARGAQkAh2vLguEKO_GseQh9Gg==]
  • American Society of Health-System Pharmacists. "Guidelines on Handling Hazardous Drugs - ASHP." ashp.org. Available:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFArL6P17JeCO_-6RtO5G4TLC-epb7sN3AGwFT_dpigU837o_OyfuCMSvML99sot_GtiUWnsTfkRdjPhp7F0SjwJ0kwYyINau2NpBPWvwGzzFzi34ZLSVcjj2f2qcmsPoWOFYewE3oNi6a-bFmYnHpnIQtCRO5vDMKSGrYqzTOy94trZUuEqO45YuRLPh7lTv1DBG_Qe2hRqcWR2vYG7UsZVBHdpPzQSV0ua3NplAPoaUmpmHm8beDPK0o9Xr_JaMczDg==]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
morpholine-2-carboxamide dihydrochloride
Reactant of Route 2
morpholine-2-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.